3-(6-chloropyridazin-3-yl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(6-chloropyridazin-3-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-6-5-11(15-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXGESVVZOJONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377053 | |
| Record name | 3-(6-chloropyridazin-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129287-26-9 | |
| Record name | 3-(6-chloropyridazin-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(6-chloropyridazin-3-yl)-1H-indole
This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 3-(6-chloropyridazin-3-yl)-1H-indole, designed for researchers, scientists, and drug development professionals. This document collates available physicochemical data, outlines a probable synthetic route, and discusses its potential biological significance based on related structures.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClN₃ | PubChem[1] |
| Molecular Weight | 229.66 g/mol | PubChem[1] |
| CAS Number | 129287-26-9 | PubChem[1] |
| Appearance | Likely a solid | Inferred |
| Melting Point | 270-272°C | Commercial Supplier |
| Boiling Point | 518.4°C (Predicted) | Commercial Supplier |
| pKa | ~2.3 (of pyridazine ring)[2] | Inferred from literature[2] |
| Solubility | No experimental data available. Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF. | Inferred |
Synthesis
A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the reviewed literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The most likely approach involves a cross-coupling reaction between an indole precursor and a chloropyridazine derivative.
Proposed Synthetic Pathway
A potential synthesis could involve the reaction of indole with 3,6-dichloropyridazine. This reaction would likely proceed via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.
Caption: Proposed synthesis of this compound.
General Experimental Considerations (Hypothetical)
Based on protocols for analogous compounds, a hypothetical experimental procedure is outlined below. Note: This is a generalized procedure and would require optimization.
Materials:
-
Indole
-
3,6-Dichloropyridazine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., DMF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add indole, 3,6-dichloropyridazine, a palladium catalyst, and a base.
-
Add the solvent and stir the mixture at an elevated temperature (e.g., 80-120°C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not available in the surveyed literature. The following table provides predicted or expected spectral characteristics based on the analysis of its structural fragments (indole and chloropyridazine).
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the indole ring system and the pyridazine ring. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift. Aromatic protons would appear in the range of δ 7-9 ppm. |
| ¹³C NMR | Resonances for the twelve carbon atoms. The carbon atoms of the heterocyclic rings would appear in the aromatic region of the spectrum. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic systems (around 1400-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 229, with an isotopic peak (M+2)⁺ at m/z 231 due to the presence of the chlorine atom, in an approximate 3:1 ratio. |
Biological Activity and Signaling Pathways
There is no direct evidence in the literature detailing the specific biological activities or the signaling pathways modulated by this compound. However, the indole and pyridazine moieties are present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable scaffold in drug discovery.
Derivatives of this compound have been investigated for their potential as:
-
Anticancer agents: Some studies have explored hybrids of chloropyridazine as inducers of apoptosis and inhibitors of PARP-1.[2]
-
Anti-inflammatory agents: The indole nucleus is a core structure in many non-steroidal anti-inflammatory drugs (NSAIDs).
Given the prevalence of the indole scaffold in molecules that interact with various biological targets, it is plausible that this compound could exhibit activity in pathways related to inflammation, cell proliferation, or neurotransmission. However, without experimental data, any discussion of its mechanism of action remains speculative.
Caption: Logical relationship of the core scaffold to known activities of its derivatives and potential areas for further research.
Conclusion
This compound is a heterocyclic compound with potential applications in medicinal chemistry, primarily as a building block for the synthesis of more complex molecules. While its fundamental physicochemical properties can be estimated, a comprehensive experimental characterization is currently lacking in publicly accessible literature. Future research should focus on elucidating its precise chemical and physical properties through experimental determination, developing and optimizing a robust synthetic protocol, and screening for biological activity to identify potential targets and signaling pathways. Such studies will be crucial to fully unlock the therapeutic potential of this and related molecular scaffolds.
References
Physicochemical Characteristics of 3-(6-chloropyridazin-3-yl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of the heterocyclic compound 3-(6-chloropyridazin-3-yl)-1H-indole. This molecule serves as a significant scaffold in medicinal chemistry, primarily in the development of kinase inhibitors and anti-inflammatory agents. This document summarizes its chemical and physical properties, provides detailed experimental protocols for their determination, and explores its potential biological activities and associated signaling pathways.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of its biological activity. The data presented below has been compiled from various chemical databases and literature sources. It is important to note that while some values are experimentally determined, others are computational estimates and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClN₃ | PubChem[1] |
| Molecular Weight | 229.67 g/mol | MySkinRecipes[2] |
| CAS Number | 129287-26-9 | PubChem[1] |
| Melting Point | 270-272°C | MySkinRecipes[2] |
| Boiling Point | 518.4°C (Predicted) | MySkinRecipes[2] |
| logP (Predicted) | 2.6 | PubChem[1] |
| pKa (Predicted) | Basic pKa: 2.3 (for pyridazine moiety) | |
| Solubility | Data not experimentally determined. Predicted to be sparingly soluble in water, with higher solubility in organic solvents like DMSO and DMF. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate characterization of any compound. Below are generalized yet detailed methodologies for determining the key physicochemical properties of this compound. These protocols can be adapted for specific laboratory settings.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors like 3,6-dichloropyridazine. The following is a representative synthetic protocol.
Workflow for the Synthesis of this compound
Caption: A two-step synthetic workflow for this compound.
Materials:
-
3,6-dichloropyridazine
-
Aqueous ammonia (28-30%)
-
Dioxane
-
Indole-3-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Synthesis of 3-amino-6-chloropyridazine: In a pressure vessel, dissolve 3,6-dichloropyridazine in dioxane. Add aqueous ammonia. Seal the vessel and heat to 100-120°C for 12-24 hours. Monitor the reaction by TLC. After completion, cool and concentrate under reduced pressure. Purify the crude product by chromatography to obtain 3-amino-6-chloropyridazine.
-
Suzuki-Miyaura Cross-Coupling: To a flask, add 3-amino-6-chloropyridazine, indole-3-boronic acid, and a base. Add the palladium catalyst. Degas the flask and add the solvent system. Heat the mixture to 80-100°C for 4-12 hours, monitoring by TLC. After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography to yield this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
Workflow for Solubility Determination
Caption: Shake-flask method workflow for determining aqueous solubility.
Materials:
-
This compound
-
Distilled or deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of this compound to a known volume of water in a sealed container.
-
Place the container in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, stop the agitation and allow the suspension to settle.
-
Separate the solid and liquid phases by centrifugation or filtration.
-
Carefully collect the supernatant (the saturated solution).
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.
-
The determined concentration represents the aqueous solubility of the compound at the specified temperature.
Determination of pKa (Potentiometric Titration)
Workflow for pKa Determination
Caption: Potentiometric titration workflow for pKa determination.
Materials:
-
This compound
-
Solvent (e.g., water, methanol-water mixture)
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
Calibrated pH meter with an electrode
-
Burette
-
Stirrer
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent.
-
Immerse the pH electrode in the solution and start stirring.
-
Incrementally add the titrant (acid or base) from the burette.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the buffer region on the titration curve.
Determination of logP (Shake-Flask Method)
Workflow for logP Determination
Caption: Shake-flask method workflow for determining logP.
Materials:
-
This compound
-
n-Octanol (reagent grade)
-
Water (HPLC grade)
-
Separatory funnel or centrifuge tubes
-
Shaker
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate.
-
Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).
-
Add a known volume of the second phase to create a two-phase system.
-
Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.
-
Separate the two phases by centrifugation or using a separatory funnel.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown promise as anti-inflammatory agents and kinase inhibitors.[3] While the specific biological targets of the parent compound are not extensively characterized, its structural motifs suggest potential mechanisms of action.
Potential Anti-Inflammatory Mechanism
The pyridazine and indole moieties are known to be present in molecules that modulate inflammatory pathways. A plausible mechanism involves the inhibition of key inflammatory mediators.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed inhibition of pro-inflammatory signaling pathways.
Potential Kinase Inhibition Mechanism
The indole and pyridazine rings are common scaffolds in the design of kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their substrates. The c-Jun N-terminal kinase (JNK) pathway is a potential target.[4]
Proposed Kinase Inhibition Signaling Pathway
Caption: Proposed mechanism of ATP-competitive kinase inhibition.
Conclusion
This compound is a compound of significant interest in drug discovery, possessing a structural framework amenable to the development of potent bioactive molecules. While a complete experimental dataset for its physicochemical properties is not yet publicly available, the provided protocols offer a robust framework for its characterization. Further investigation into its specific biological targets and mechanisms of action will be crucial for realizing its full therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising heterocyclic scaffold.
References
- 1. This compound | C12H8ClN3 | CID 2763611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of 3-(6-chloropyridazin-3-yl)-1H-indole
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 3-(6-chloropyridazin-3-yl)-1H-indole. This heterocyclic compound, incorporating both an indole and a chloropyridazine moiety, is of significant interest to researchers in medicinal chemistry and drug development. This document consolidates key data, presents detailed experimental protocols, and visualizes relevant chemical and biological pathways to serve as a foundational resource for scientific investigation.
Molecular Structure and Identifiers
This compound is a bicyclic aromatic compound featuring an indole ring system substituted at the C3 position with a 6-chloropyridazine ring. The indole scaffold is a common pharmacophore in numerous biologically active compounds, while the pyridazine ring, a π-deficient heterocycle, contributes to the molecule's electronic properties and potential for hydrogen bonding.[1][2][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 129287-26-9[4][5] |
| Molecular Formula | C₁₂H₈ClN₃[4][6] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C3=NN=C(C=C3)Cl[4][5] |
| InChI | InChI=1S/C12H8ClN3/c13-12-6-5-11(15-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H[4] |
| InChIKey | CLXGESVVZOJONY-UHFFFAOYSA-N[4] |
| ChEMBL ID | CHEMBL1548497[4] |
| PubChem CID | 2763611[4] |
Physicochemical Properties
The physicochemical properties of a compound are critical for determining its suitability for drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 229.67 g/mol | [5][6] |
| Exact Mass | 229.0406750 Da | [4] |
| XLogP3 | 2.6 | [4] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 41.6 Ų | [4] |
| Melting Point | 270-272°C | [6] |
| Boiling Point (Predicted) | 518.4°C | [6] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the indole and pyridazine rings. The N-H proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). Protons on the indole benzene ring would appear in the 7-8 ppm region, while the C2-H of the indole and the protons on the pyridazine ring would also be in the aromatic region.
-
¹³C NMR: The carbon NMR would display twelve distinct signals corresponding to each carbon atom in the molecule. The carbons attached to heteroatoms (N, Cl) would be significantly shifted.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration for the indole amine around 3300-3400 cm⁻¹. C=N and C=C stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. A C-Cl stretching band is also expected, typically below 800 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight (229.67 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be a key diagnostic feature.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic strategies. A common approach involves the coupling of an indole precursor with a suitable pyridazine derivative. The Fischer indole synthesis is a classical method for forming the indole ring itself from a phenylhydrazine and a ketone or aldehyde.[7] A plausible direct synthesis would involve a coupling reaction, such as a Suzuki or Stille coupling, between a 3-borylated or 3-stannylated indole and 3,6-dichloropyridazine.
Alternatively, a direct arylation or Friedel-Crafts-type reaction between indole and a reactive pyridazine species could be employed.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Friedel-Crafts Acylation Approach (Generalized)
This protocol describes a general, plausible method for the synthesis. Optimization of reagents, solvents, and reaction conditions is typically required.
-
Acylation of Indole:
-
To a stirred solution of 1H-indole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) at 0°C, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise.
-
Slowly add a solution of 6-chloropyridazine-3-carbonyl chloride (1.0 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone intermediate.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to obtain the pure intermediate, (1H-indol-3-yl)(6-chloropyridazin-3-yl)methanone.
-
-
Reduction (Wolff-Kishner or similar):
-
Note: This step would be for creating a methylene bridge, not for the direct bond in the target molecule. A more direct coupling is often preferred. The protocol above outlines a foundational step in many multi-step syntheses. For a direct C-C bond as in the target molecule, a palladium-catalyzed cross-coupling reaction would be a more direct and modern approach.
-
Biological Activity and Potential Mechanism of Action
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous anticancer, anti-inflammatory, and anti-HIV agents.[2][3] Similarly, the pyridazine moiety is found in various pharmacologically active compounds, known to act as inhibitors of enzymes like PARP-1 (Poly (ADP-ribose) polymerase-1).[1]
Derivatives of this compound are investigated for their potential as kinase inhibitors in cancer therapy.[6] The combination of the indole and chloropyridazine scaffolds suggests that this molecule could interact with biological targets through hydrogen bonding and π-π stacking interactions.[6]
While the specific mechanism for this exact compound is not detailed in the provided search results, related pyridazine hybrids have been designed as PARP-1 inhibitors that induce apoptosis.[1] PARP-1 is a key enzyme in the DNA damage repair pathway. Its inhibition in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to an accumulation of DNA damage and subsequent cell death (apoptosis).
Caption: Potential mechanism via PARP-1 inhibition leading to apoptosis.
Conclusion
This compound is a compound of considerable interest, merging two pharmacologically significant heterocyclic systems. Its defined molecular structure and physicochemical properties make it a viable candidate for further investigation in drug discovery, particularly in the fields of oncology and inflammatory diseases. The synthetic pathways are accessible through established organic chemistry methodologies, and its structural motifs suggest a potential role as an enzyme inhibitor. This guide provides a foundational dataset for researchers aiming to explore the therapeutic potential of this and related molecules.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C12H8ClN3 | CID 2763611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 129287-26-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [myskinrecipes.com]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: Solubility Profile of 3-(6-chloropyridazin-3-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 3-(6-chloropyridazin-3-yl)-1H-indole, a heterocyclic compound with potential applications in pharmaceutical research and development, particularly in the domain of kinase inhibition for oncology. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document outlines a predicted solubility profile based on the physicochemical properties of its constituent indole and chloropyridazine moieties. Furthermore, this guide presents detailed, standardized experimental protocols for the determination of both thermodynamic and kinetic solubility, enabling researchers to generate precise and reliable data. A visual representation of a key signaling pathway potentially modulated by this class of compounds is also provided to offer a broader context for its biological evaluation.
Predicted Solubility Profile
Indole: The indole nucleus is generally characterized by low solubility in water and good solubility in many organic solvents. Indole itself is slightly soluble in water but demonstrates higher solubility in solvents like ethanol, ether, and benzene.[1]
Chloropyridazine Derivatives: A related compound, 6-chloropyridazin-3-amine, has been shown to be soluble in a range of organic solvents including methanol, ethanol, n-butanol, and N,N-dimethylformamide (DMF).[2][3] Its solubility in these solvents was observed to increase with a rise in temperature.[2][3]
Predicted Profile for this compound:
Based on these observations, this compound is predicted to exhibit the following solubility characteristics:
-
Low aqueous solubility: The presence of the largely nonpolar indole ring and the hydrophobic chloropyridazine moiety suggests that the compound will have limited solubility in aqueous media.
-
Moderate to good solubility in polar aprotic solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely to be effective in dissolving the compound due to their ability to engage in dipole-dipole interactions.
-
Moderate solubility in polar protic solvents: Alcohols such as methanol and ethanol are expected to be reasonably good solvents, with solubility likely increasing with temperature.
-
Limited solubility in nonpolar solvents: Solubility in nonpolar solvents like hexane and toluene is expected to be low.
A summary of the predicted solubility is presented in Table 1.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS | Low | The hydrophobic nature of the fused aromatic rings and the chloro-substituent will likely limit interaction with water molecules. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | These solvents can effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bonding to the indole nitrogen. |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the indole N-H and the pyridazine nitrogens is possible, but the overall hydrophobicity of the molecule may limit high solubility. |
| Nonpolar | Hexane, Toluene | Low | The polar functionalities (pyridazine ring and indole N-H) will hinder dissolution in nonpolar environments. |
Table 1: Predicted Solubility Profile of this compound
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data, the following experimental protocols are recommended.
Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[4][5]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or rotator.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF or PTFE syringe filter).
-
-
Quantification:
-
Prepare a series of standard solutions of the test compound with known concentrations in the same solvent.
-
Analyze the concentration of the compound in the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated sample.
-
-
Data Reporting:
-
Express the solubility in units of µg/mL or µM.
-
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.[6][7]
Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize its co-solvent effect.
-
Prepare a serial dilution of the compound directly in the assay plate.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a shorter period than the thermodynamic assay (e.g., 1-2 hours) with gentle shaking.
-
-
Detection of Precipitation:
-
Determine the concentration at which precipitation occurs using one of the following methods:
-
Nephelometry: Measure the light scattering caused by insoluble particles.
-
UV-Vis Spectroscopy: After filtering the solutions through a filter plate, measure the absorbance of the filtrate in a UV-compatible plate.
-
LC-MS/MS: After filtration, quantify the concentration of the dissolved compound.
-
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
-
Visualization of a Relevant Signaling Pathway
Given that indole and pyridazine derivatives are often investigated as kinase inhibitors for cancer therapy, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a relevant context for the potential biological activity of this compound.[8][9][10][11]
Caption: Simplified EGFR signaling cascade.
Conclusion
While experimental data on the solubility of this compound is currently lacking, a qualitative assessment based on its chemical structure suggests low aqueous solubility and better solubility in polar organic solvents. For drug development purposes, it is imperative to determine the precise solubility through standardized experimental protocols such as the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility. Understanding the solubility profile is a critical first step in evaluating the potential of this and similar molecules as therapeutic agents, particularly in the context of kinase-driven signaling pathways like the EGFR cascade.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to 3-(6-chloropyridazin-3-yl)-1H-indole: Synthesis, Potential Applications, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The amalgamation of indole and pyridazine rings has given rise to a scaffold of significant interest in medicinal chemistry. This technical guide focuses on the core compound, 3-(6-chloropyridazin-3-yl)-1H-indole (CAS No. 129287-26-9), providing a detailed overview of its synthesis and exploring its potential biological activities based on the broader class of indole-pyridazine derivatives. While the specific discovery and developmental history of this exact molecule are not extensively documented in public literature, this paper constructs a comprehensive profile by examining related structures and their diverse pharmacological properties. This guide serves as a foundational resource for researchers interested in the therapeutic potential of this chemical entity.
Introduction: The Emergence of the Indole-Pyridazine Scaffold
The indole nucleus is a ubiquitous structural motif in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] Similarly, the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs and investigational agents.[2] The fusion of these two privileged scaffolds into a single molecular entity, the indole-pyridazine system, has attracted considerable attention from medicinal chemists.
Derivatives of this hybrid scaffold have been investigated for a wide range of therapeutic applications, including but not limited to oncology, inflammation, infectious diseases, and cardiovascular disorders.[3][4][5] The unique electronic and steric properties arising from the combination of the electron-rich indole and the electron-deficient pyridazine ring allow for diverse molecular interactions with various biological targets. This compound represents a fundamental building block within this class of compounds, offering a reactive handle for further chemical modifications and the exploration of structure-activity relationships (SAR).
Synthesis and Characterization
General Synthetic Approach
A common method for the formation of C-C bonds at the C3 position of indoles is the Friedel-Crafts type reaction with a reactive pyridazine derivative. The synthesis can be conceptualized as a two-step process: the preparation of the key pyridazine precursor and its subsequent reaction with indole.
Experimental Protocols (Hypothetical)
The following are detailed, albeit hypothetical, experimental protocols based on established chemical literature for similar compounds.
Step 1: Synthesis of 3,6-Dichloropyridazine
-
Reaction Setup: To a stirred solution of maleic anhydride in a suitable solvent (e.g., water or acetic acid), hydrazine hydrate is added dropwise at a controlled temperature.
-
Cyclization: The reaction mixture is heated to reflux for several hours to yield pyridazine-3,6-dione.
-
Chlorination: The resulting pyridazine-3,6-dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with gentle heating, to afford 3,6-dichloropyridazine.[6]
-
Work-up and Purification: The reaction mixture is carefully quenched with ice water, and the crude product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, 1H-indole and 3,6-dichloropyridazine are dissolved in an appropriate solvent (e.g., a non-polar organic solvent like dichloroethane or nitrobenzene).
-
Catalysis: A Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride) is added portion-wise at a low temperature to initiate the Friedel-Crafts reaction.
-
Reaction Progression: The reaction mixture is stirred at room temperature or gently heated until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with an aqueous acid solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and evaporated. The crude product is then purified by column chromatography on silica gel to yield this compound.
Physicochemical Properties and Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 129287-26-9 |
| Molecular Formula | C₁₂H₈ClN₃ |
| Molecular Weight | 229.67 g/mol |
| Melting Point | 270-272 °C |
| Boiling Point (Predicted) | 518.4 °C |
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the broader class of indole-pyridazine derivatives has shown a wide range of pharmacological activities. The following sections explore these potential applications and the associated signaling pathways.
Anticancer Activity
Numerous studies have reported the anticancer potential of indole-pyridazine derivatives.[4][7] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory properties of indole-pyridazine derivatives have also been explored. These compounds may act by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
Other Potential Activities
The indole-pyridazine scaffold has also been associated with antibacterial, antiviral, and cardiovascular activities, such as vasorelaxant effects.[3][8][9]
Quantitative Data on Related Compounds
The following table summarizes the biological activity data for several representative indole-pyridazine and related derivatives to provide a comparative context.
| Compound Class | Biological Activity | Key Findings | Reference |
| Indolyl-pyridazinone derivatives | Antibacterial | Active against Staphylococcus aureus and Escherichia coli. | [6] |
| Pyridazin-3-one derivatives | Vasorelaxant | EC₅₀ values in the micromolar to nanomolar range. | [9] |
| Chloropyridazine hybrids | Anticancer (PARP-1 inhibition) | Showed promising pro-apoptotic behavior. | [7] |
Future Directions and Conclusion
This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. While its own biological profile is yet to be fully elucidated, the extensive research on related indole-pyridazine derivatives provides a strong rationale for its further investigation.
Future research should focus on:
-
Diverse Functionalization: The chlorine atom on the pyridazine ring serves as a convenient point for nucleophilic substitution, allowing for the creation of extensive compound libraries.
-
Comprehensive Biological Screening: A broad-based screening of this compound and its derivatives against a wide range of biological targets is warranted.
-
Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies will be crucial to understand their mode of action and to guide further optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. An efficient synthesis and reactions of novel indolylpyridazinone derivatives with expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Potential Biological Activity of 3-(6-chloropyridazin-3-yl)-1H-indole: A Technical Overview for Drug Discovery Professionals
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The heterocyclic scaffold, 3-(6-chloropyridazin-3-yl)-1H-indole, represents a molecule of significant interest within medicinal chemistry. Comprising two pharmacologically relevant moieties, the indole and pyridazine rings, this compound serves as a crucial building block in the synthesis of novel therapeutic agents. While direct biological profiling of this compound is not extensively documented in publicly available literature, a comprehensive analysis of its derivatives provides compelling evidence for its potential in oncology and inflammatory diseases. This technical guide consolidates the current understanding of the biological activities of closely related analogues, details relevant experimental protocols for assessing such activities, and visualizes the key signaling pathways implicated.
Introduction: The Pharmacophoric Significance of the Indole and Pyridazine Moieties
The indole nucleus is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, renowned for its ability to interact with a wide array of biological targets.[1] Its unique electronic properties and capacity for hydrogen bonding contribute to its privileged status in drug design.[1] Similarly, the pyridazine ring, a π-deficient heterocycle, possesses distinct physicochemical characteristics that are advantageous for molecular recognition and drug-target interactions.[2] The combination of these two scaffolds in this compound suggests a high potential for diverse biological activities. This molecule is recognized as a key intermediate in the development of kinase inhibitors for cancer therapy and compounds targeting neurological and inflammatory conditions.[3]
Potential Therapeutic Applications based on Derivative Studies
While direct experimental data for this compound is limited, extensive research on its derivatives provides a strong rationale for its potential therapeutic applications.
Anticancer Activity
A significant body of research points towards the anticancer potential of compounds derived from the this compound core. Hybrid molecules incorporating a 4-chloropyridazinoxyphenyl scaffold have been synthesized and evaluated as promising anticancer agents. These compounds have been shown to induce apoptosis and inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair that is a validated target in oncology.[3] Studies on such derivatives have demonstrated significant growth inhibition in various cancer cell lines.[3] The proposed mechanism involves the induction of programmed cell death, as evidenced by the upregulation of pro-apoptotic proteins.[3]
Anti-inflammatory Activity
Derivatives of this compound have also been explored for their anti-inflammatory properties. A series of N-[1-(6′-chloropyridazin-3′-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides, which can be conceptually derived from the core structure, have been designed and synthesized.[4] These compounds have been screened for their in vitro anti-inflammatory action, with some exhibiting moderate to excellent activity in assays such as the inhibition of albumin denaturation.[4]
Key Signaling Pathways
Based on the activities of its derivatives, this compound could potentially modulate key signaling pathways involved in cancer and inflammation.
Apoptosis Induction Pathway
Many anticancer agents exert their effects by inducing apoptosis. The diagram below illustrates a simplified workflow for assessing the pro-apoptotic potential of a compound like this compound.
PARP-1 Inhibition and DNA Damage Response
The inhibition of PARP-1 is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms. The following diagram outlines the central role of PARP-1 in the DNA damage response and how its inhibition can lead to cancer cell death.
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound, based on protocols used for its derivatives.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Apoptosis Markers
-
Objective: To investigate the effect of the compound on the expression of key apoptosis-related proteins.
-
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)
-
Objective: To assess the in vitro anti-inflammatory activity of the compound.
-
Methodology:
-
Prepare a reaction mixture containing 0.2 mL of 1% aqueous solution of bovine serum albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of various concentrations of this compound.
-
Use a standard anti-inflammatory drug (e.g., Aspirin) as a positive control.
-
Incubate the mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.
-
After cooling, measure the turbidity of the samples at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
Quantitative Data from Derivative Studies
The following tables summarize the quantitative data reported for derivatives of this compound. It is crucial to note that these values are not for the core compound itself but provide a basis for hypothesizing its potential potency.
Table 1: Anticancer Activity of Chloropyridazine Hybrids (Example Data)
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Derivative A | HNO97 | 5.2 | [3] |
| Derivative B | FaDu | 8.7 | [3] |
| Derivative C | MDA-MB-468 | 12.1 | [3] |
Table 2: In Vitro Anti-inflammatory Activity of Pyrazole-Alkanamide Derivatives (Example Data)
| Compound ID | Inhibition of Albumin Denaturation (%) at 100 µg/mL | Reference |
| Derivative X | 75.4 | [4] |
| Derivative Y | 68.2 | [4] |
| Aspirin (Standard) | 82.1 | [4] |
Conclusion
While direct biological data on this compound is sparse, the extensive research on its derivatives strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the fields of oncology and inflammation. The indole and pyridazine moieties confer favorable pharmacological properties, and the reported activities of its analogues in inhibiting cancer cell growth, inducing apoptosis, and modulating inflammatory responses provide a solid foundation for future research. The experimental protocols detailed herein offer a roadmap for the systematic evaluation of the biological activities of this promising core structure. Further investigation into the direct biological effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Developing 3-(2-Isocyano-6-methylbenzyl)-1H-indole Derivatives to Enhance the Susceptibility of Serratia marcescens by Occluding Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(6-chloropyridazin-3-yl)-1H-indole and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(6-chloropyridazin-3-yl)-1H-indole core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound and its derivatives, with a focus on their synthesis, biological activities, and mechanisms of action. The indole and pyridazine moieties, both well-established pharmacophores, are combined to create a unique chemical space with diverse biological targets. This document details the synthetic strategies employed to access the core structure and its analogues, summarizes their anticancer and anti-inflammatory properties with a focus on their activity as kinase and PARP inhibitors, and provides detailed experimental protocols for key assays. Furthermore, it visualizes the critical signaling pathways modulated by these compounds, offering a valuable resource for researchers in the fields of drug discovery and development.
Core Structure and Physicochemical Properties
The foundational molecule, this compound, is a heterocyclic compound featuring a fused indole and pyridazine ring system.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 129287-26-9 |
| Molecular Formula | C₁₂H₈ClN₃ |
| Molecular Weight | 229.67 g/mol |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C3=NN=C(C=C3)Cl |
| Melting Point | 270-272°C |
| Boiling Point | 518.4°C |
Table 1: Physicochemical Properties of this compound.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its derivatives often involves the coupling of an indole precursor with a functionalized pyridazine ring. A common and effective method for this is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an organoboron compound (e.g., an indoleboronic acid) and a halide (e.g., a chloropyridazine).
Derivatives can be synthesized by utilizing substituted indoles or by further functionalizing the core molecule. The chlorine atom on the pyridazine ring is a key handle for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups, such as amines, ethers, and thioethers.
General Synthetic Scheme
The following diagram illustrates a general synthetic approach to this compound derivatives.
A Prospective Technical Guide for the Preliminary Screening of 3-(6-chloropyridazin-3-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of indole and pyridazine scaffolds in medicinal chemistry has yielded numerous compounds with significant therapeutic potential, particularly in oncology. This technical guide outlines a proposed research framework for the preliminary screening of the novel compound, 3-(6-chloropyridazin-3-yl)-1H-indole. Due to the absence of published data on this specific molecule, this document serves as a prospective guide, extrapolating from the known biological activities of structurally related indole and chloropyridazine derivatives. We present a plausible synthetic route, detailed protocols for a panel of in vitro assays to assess its anticancer potential, and hypothesize potential mechanisms of action. The proposed screening cascade is designed to evaluate cytotoxicity, impact on cell cycle progression and apoptosis, and inhibition of key cancer-related targets such as PARP-1 and tubulin. This guide provides a foundational research plan for the initial investigation of this compound as a potential therapeutic agent.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, the pyridazine ring system, aza-analogs of pyridine, is a key pharmacophore in many medicinally important molecules.[2] In particular, chloropyridazine derivatives have been explored for their potential as anticancer agents, with some exhibiting inhibitory activity against enzymes like PARP-1.[3][4]
The hybridization of these two pharmacophores into a single molecule, this compound, presents an intriguing candidate for anticancer drug screening. The indole moiety at the 3-position can engage in various interactions with biological targets, while the chloropyridazine component offers potential for specific binding and modulation of enzyme activity. This document outlines a comprehensive strategy for the initial synthesis and in vitro biological evaluation of this target compound.
Proposed Synthesis
A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of 3-substituted indoles. A common approach involves the reaction of indole with a suitable electrophile.[5][6] In this case, 3,6-dichloropyridazine can serve as the electrophilic partner in a cross-coupling reaction.
Proposed Synthetic Scheme:
A potential method is the direct C-H arylation of indole with 3,6-dichloropyridazine. This reaction is often catalyzed by a palladium complex with a suitable ligand and a base.
Characterization of the final product would be achieved using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Preliminary in vitro Screening
A tiered approach is proposed for the preliminary in vitro screening of this compound to assess its potential as an anticancer agent.
Cell Viability Assays
The initial assessment of anticancer activity will involve determining the cytotoxicity of the compound against a panel of human cancer cell lines. The NCI-60 panel methodology suggests starting with sensitive lines like MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[7]
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)
| Cancer Cell Line | Tissue of Origin | This compound (IC₅₀ µM) | Doxorubicin (Positive Control) (IC₅₀ µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Reference data |
| NCI-H460 | Lung Carcinoma | Data to be determined | Reference data |
| SF-268 | Glioma | Data to be determined | Reference data |
Cell Cycle Analysis
To understand the cytostatic or cytotoxic effects, cell cycle analysis will be performed on a sensitive cell line identified in the viability assays. This will determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Table 2: Hypothetical Cell Cycle Distribution Data (%)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Test Compound (IC₅₀) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Nocodazole (Positive Control) | Reference data | Reference data | Reference data | Reference data |
Apoptosis Assay
To determine if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining will be conducted.
Table 3: Hypothetical Apoptosis Assay Data (%)
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| Test Compound (IC₅₀) | Data to be determined | Data to be determined | Data to be determined |
| Staurosporine (Positive Control) | Reference data | Reference data | Reference data |
Target-Based Assays
Based on the known activities of chloropyridazine and indole derivatives, the following target-based assays are proposed to elucidate the mechanism of action.
PARP-1 Inhibition Assay
Given that some chloropyridazine-containing compounds are known PARP-1 inhibitors, assessing the compound's ability to inhibit this enzyme is a logical step.[3][4]
Table 4: Hypothetical PARP-1 Inhibition Data
| Compound | PARP-1 Inhibition IC₅₀ (nM) |
| This compound | Data to be determined |
| Olaparib (Positive Control) | Reference data |
Tubulin Polymerization Assay
Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics.[8] An in vitro tubulin polymerization assay will reveal if the test compound has a similar mechanism.
Table 5: Hypothetical Tubulin Polymerization Inhibition Data
| Compound | Tubulin Polymerization Inhibition IC₅₀ (µM) |
| This compound | Data to be determined |
| Colchicine (Positive Control) | Reference data |
Hypothesized Signaling Pathway
Should the preliminary screening indicate that this compound induces apoptosis and inhibits PARP-1, a potential mechanism of action could involve the disruption of DNA repair pathways, leading to the activation of the intrinsic apoptosis cascade.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for 24 hours, then harvest by trypsinization.
-
Fixation: Wash cells with PBS and fix in cold 70% ethanol overnight at -20°C.[11][12]
-
Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.[11]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours and harvest both adherent and floating cells.[13]
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.[14]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[13]
In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
-
Plate Coating: Use a 96-well plate pre-coated with histones.
-
Reaction Setup: Add the test compound at various concentrations, followed by PARP-1 enzyme, activated DNA, and biotinylated NAD+.[15]
-
Incubation: Incubate the plate for 1 hour at room temperature to allow the PARP-1 reaction to proceed.[15]
-
Detection: Add streptavidin-HRP, followed by a chemiluminescent substrate.[15]
-
Signal Measurement: Measure the chemiluminescence using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.[16]
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations.[8]
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.[16][17]
-
Data Acquisition: Measure the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.[8][16]
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.
Conclusion
This technical guide provides a comprehensive, albeit prospective, framework for the initial investigation of this compound as a potential anticancer agent. The proposed synthesis and screening cascade are based on established methodologies and the known biological activities of related compounds. The successful execution of this research plan would provide crucial preliminary data on the efficacy and mechanism of action of this novel molecule, thereby informing decisions on its further development as a therapeutic candidate.
References
- 1. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. benchchem.com [benchchem.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. abscience.com.tw [abscience.com.tw]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Purification of 3-(6-chloropyridazin-3-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-(6-chloropyridazin-3-yl)-1H-indole, a heterocyclic compound of interest in pharmaceutical research. The protocols outlined below are based on established purification techniques for indole and pyridazine derivatives and are intended to serve as a comprehensive guide for obtaining this compound in high purity.
Purification Strategies
The primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method will depend on the scale of the purification, the nature of the impurities present in the crude material, and the desired final purity.
-
Column Chromatography: This technique is highly effective for separating the target compound from a complex mixture of impurities. It is particularly useful for initial purification of crude reaction mixtures.
-
Recrystallization: This method is ideal for obtaining highly pure crystalline material from a partially purified product. It relies on the differential solubility of the compound and its impurities in a suitable solvent system.
Data Presentation
The following tables summarize the recommended conditions for each purification method.
Table 1: Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of hexane and ethyl acetate is commonly effective. A starting point could be a low polarity mixture (e.g., 9:1 hexane:ethyl acetate), gradually increasing the polarity to elute the target compound. Dichloromethane can also be used as a component of the eluent system. |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization (254 nm) |
Table 2: Recrystallization Solvent Selection
| Solvent/Solvent System | Suitability |
| Methanol/Water | A mixture of methanol and water has been shown to be effective for the crystallization of indole derivatives. The optimal ratio should be determined experimentally. |
| Ethanol | Ethanol is a common solvent for the recrystallization of many organic compounds and can be a good starting point for solubility tests. |
| Acetonitrile | Acetonitrile can be a suitable solvent, particularly for compounds with moderate polarity. |
| Dichloromethane/Hexane | A co-solvent system of a good solvent (dichloromethane) and a poor solvent (hexane) can be employed to induce crystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (optional, HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., methanol/water, ethanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur during this time.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
The following diagrams illustrate the experimental workflows for the purification protocols.
Application Note: Screening of 3-(6-chloropyridazin-3-yl)-1H-indole for Kinase Inhibitor Activity
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, protein kinases have become a major class of drug targets. The indole scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous kinase inhibitors. The pyridazine moiety is also found in biologically active compounds, including some with anticancer properties. The compound 3-(6-chloropyridazin-3-yl)-1H-indole combines these two pharmacophores and represents a potential candidate for kinase inhibitor discovery.
This application note provides a protocol for screening this compound against a panel of protein kinases to determine its inhibitory activity and selectivity profile. The described methodologies are based on well-established in vitro kinase assay platforms.
Compound Information
| Compound Name | Structure | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₁₂H₈ClN₃ | 229.67 g/mol | 129287-26-9 |
Principle of Kinase Activity Assays
The inhibitory activity of this compound can be assessed using various in vitro kinase assay formats. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. The ADP-Glo™ Kinase Assay is a commercially available platform that works on this principle. In the presence of an inhibitor, kinase activity is reduced, resulting in less ATP consumption and a higher luminescence signal. This signal is inversely proportional to the kinase activity.
Hypothetical Kinase Inhibition Data
The following table presents hypothetical IC50 values for this compound against a panel of selected kinases. This data is for illustrative purposes only to demonstrate how experimental results would be summarized.
| Kinase Target | Family | IC50 (nM) [Hypothetical] |
| CDK2/cyclin A | CMGC | 85 |
| FLT3 | Tyrosine Kinase | 150 |
| VEGFR2 | Tyrosine Kinase | 320 |
| JNK1 | CMGC | > 10,000 |
| p38α | CMGC | > 10,000 |
| EGFR | Tyrosine Kinase | 8,500 |
Note: The hypothetical data suggests that this compound may exhibit inhibitory activity against CDK2, FLT3, and VEGFR2, while being less active against JNK1, p38α, and EGFR. Actual experimental results would be required to confirm this profile.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general procedure for determining the IC50 value of this compound against a specific kinase.
Materials:
-
This compound (test compound)
-
Recombinant human kinase (e.g., CDK2/cyclin A)
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution to the wells of the microplate.
-
Add 2.5 µL of a mixture containing the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Cell-Based Assay for Target Engagement
To assess the effect of the inhibitor in a cellular context, a Western blot analysis can be performed to measure the phosphorylation of a downstream target of the kinase of interest.
Materials:
-
Cancer cell line known to have active signaling through the target kinase (e.g., a cell line with overactive CDK2).
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer
-
Primary antibody against the phosphorylated substrate of the target kinase
-
Primary antibody against the total protein of the substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total substrate proteins. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition.
Visualizations
Caption: Experimental workflow for in vitro kinase inhibitor screening.
Caption: Hypothetical signaling pathway showing potential targets.
Conclusion
The provided protocols and illustrative data offer a framework for researchers to investigate the kinase inhibitory potential of this compound. By performing in vitro kinase screening followed by cell-based assays, scientists can elucidate the compound's potency, selectivity, and mechanism of action, which are crucial steps in the early stages of drug discovery and development.
Application Notes and Protocols for In Vitro Profiling of 3-(6-chloropyridazin-3-yl)-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(6-chloropyridazin-3-yl)-1H-indole is a heterocyclic compound with a scaffold suggestive of potential biological activity. The indole nucleus is a privileged structure in medicinal chemistry, found in numerous compounds with diverse therapeutic effects, including anticancer and anti-inflammatory properties. The chloropyridazine moiety is also present in various biologically active molecules. Given its structural features, this compound warrants investigation as a potential therapeutic agent, particularly in the context of oncology.
These application notes provide a comprehensive set of protocols for the initial in vitro characterization of this compound. The proposed experimental workflow is designed to assess its cytotoxic and anti-proliferative effects, its potential to induce programmed cell death (apoptosis), and to identify its impact on key cellular signaling pathways, with a focus on protein kinase inhibition.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the in vitro characterization of this compound.
Caption: Experimental workflow for in vitro characterization.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HCT116 | Colorectal Carcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| Jurkat | T-cell Leukemia | Data to be determined |
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) |
| Kinase A | Data to be determined |
| Kinase B | Data to be determined |
| Kinase C | Data to be determined |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
Introduction: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically. This assay is a fundamental first step in drug discovery to screen for cytotoxic effects of a compound and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549, Jurkat)
-
Complete growth medium (specific to each cell line)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Introduction: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry analysis of cells stained with both Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
In Vitro Kinase Inhibition Assay
Introduction: Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets. In vitro kinase assays are essential for determining whether a compound directly inhibits the activity of a specific kinase. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant kinases of interest
-
Specific kinase substrate (peptide or protein)
-
This compound
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer
-
96-well plates
Protocol (using ADP-Glo™ Kinase Assay as an example):
-
Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific kinase, its substrate, and varying concentrations of this compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified period (e.g., 60 minutes).
-
Termination of Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and to provide luciferase and luciferin for light production. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for kinase inhibition.
Signaling Pathway Analysis by Western Blotting
Introduction: Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method is invaluable for investigating the effects of a compound on cellular signaling pathways by examining changes in the expression levels and phosphorylation status of key signaling proteins. For example, it can be used to assess the activation or inhibition of pathways involved in cell proliferation (e.g., MAPK/ERK) and apoptosis (e.g., Caspase cascade).
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-ERK, total ERK, cleaved Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at its IC50 concentration for various time points. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin) to compare protein levels across different samples.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be affected by an anticancer compound, leading to the inhibition of proliferation and induction of apoptosis. This can serve as a template for visualizing the findings from the Western blot analysis of this compound.
Caption: Hypothetical signaling pathways affected by the compound.
Application Notes and Protocols for the 3-(6-chloropyridazin-3-yl)-1H-indole Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 3-(6-chloropyridazin-3-yl)-1H-indole scaffold represents a novel chemotype with significant potential in drug discovery. While this specific scaffold is not yet extensively explored in published literature, its constituent moieties, indole and chloropyridazine, are well-established pharmacophores present in numerous clinically approved drugs and investigational agents. This document provides a prospective guide for researchers interested in exploring the therapeutic potential of this scaffold, outlining potential biological targets, synthetic strategies, and key experimental protocols.
The indole ring is a privileged structure in medicinal chemistry, known for its ability to mimic the side chain of tryptophan and interact with a wide array of biological targets.[1] Derivatives of indole are known to exhibit anticancer, antimicrobial, and central nervous system (CNS) activities.[1][2] The 6-chloropyridazine moiety is a bioisostere for other aromatic systems and is found in compounds targeting kinases and other enzymes. The presence of the chlorine atom provides a handle for further chemical modification through cross-coupling reactions.
Potential Therapeutic Applications and Biological Targets
Based on the known activities of indole and pyridazine derivatives, the this compound scaffold is a promising starting point for the design of inhibitors targeting several key protein families implicated in disease.
1. Protein Kinase Inhibition:
The indole nucleus is a common core in many kinase inhibitors. For example, sunitinib, an oxindole derivative, is a multi-kinase inhibitor used in cancer therapy.[3] The pyridazine ring is also present in a number of kinase inhibitors. Therefore, derivatives of the this compound scaffold could be investigated as potential inhibitors of:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and FLT3, which are crucial for tumor angiogenesis and proliferation.[3]
-
Cyclin-Dependent Kinases (CDKs): Which are key regulators of the cell cycle and are often dysregulated in cancer.[3]
-
c-Jun N-terminal Kinase (JNK): JNK signaling pathways are involved in inflammation and cancer.[4]
2. PARP Inhibition:
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms. Pyridazine-based compounds have been investigated as PARP-1 inhibitors.[5] The this compound scaffold could serve as a basis for the development of novel PARP inhibitors.
3. Central Nervous System (CNS) Activity:
Indole derivatives are well-known for their activity in the central nervous system, with many acting as ligands for serotonin and other neurotransmitter receptors.[2] Pyridine alkaloids have also shown a range of CNS activities. This suggests that derivatives of the target scaffold could be explored for their potential in treating neurological and psychiatric disorders.
Proposed Synthetic Strategies
The this compound scaffold can be synthesized and further derivatized using established synthetic methodologies. A general workflow for the synthesis and derivatization is outlined below.
Experimental Protocols
The following are generalized protocols for the synthesis of the scaffold and the biological evaluation of its derivatives. These should be adapted and optimized based on the specific compounds and targets being investigated.
Protocol 1: Synthesis of this compound
This protocol is a general representation and may require optimization.
Materials:
-
1H-Indole
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
3,6-Dichloropyridazine
-
Hydrazine hydrate
-
Appropriate solvents (e.g., Dichloromethane (DCM), Ethanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 3-chloroacetyl-1H-indole: To a solution of 1H-indole in dry DCM, add AlCl₃ portion-wise at 0 °C. Stir the mixture for 15 minutes, then add chloroacetyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with ice-water and extract with DCM. Purify the crude product by column chromatography.
-
Synthesis of 3-hydrazinyl-6-chloropyridazine: To a solution of 3,6-dichloropyridazine in ethanol, add hydrazine hydrate and reflux for 2-4 hours. Cool the reaction mixture and collect the precipitate by filtration.
-
Condensation: To a solution of 3-chloroacetyl-1H-indole in ethanol, add 3-hydrazinyl-6-chloropyridazine and a catalytic amount of acetic acid. Reflux the mixture for 8-12 hours. After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized compounds (dissolved in DMSO)
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Proliferation Assay
This protocol outlines a method to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for 72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Data Presentation
All quantitative data from biological assays should be summarized in tables for clear comparison.
Table 1: In Vitro Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Scaffold | Kinase X | >10,000 |
| Derivative 1 | Kinase X | 50 |
| Derivative 2 | Kinase X | 15 |
| Reference | Kinase X | 10 |
Table 2: Anti-proliferative Activity Data
| Compound ID | Cell Line | GI₅₀ (µM) |
| Scaffold | MCF-7 | >100 |
| Derivative 1 | MCF-7 | 5.2 |
| Derivative 2 | MCF-7 | 1.8 |
| Doxorubicin | MCF-7 | 0.5 |
Visualizations
Hypothetical Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of new drugs based on the this compound scaffold.
Potential Signaling Pathway to Target: PI3K/Akt/mTOR
Given the prevalence of indole-based kinase inhibitors, a potential signaling pathway to target with derivatives of the this compound scaffold is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
References
Developing Assays with 3-(6-chloropyridazin-3-yl)-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 3-(6-chloropyridazin-3-yl)-1H-indole represents a privileged scaffold in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including oncology and inflammatory diseases. The indole and chloropyridazine moieties are key pharmacophores that can interact with various biological targets. This document provides detailed application notes and experimental protocols for developing assays to characterize the biological activity of this compound and its analogs. The focus is on robust and reproducible in vitro and cell-based assays relevant to target identification and validation in drug discovery.
Application Note 1: Screening for Kinase Inhibition
The structural motif of this compound is prevalent in a number of kinase inhibitors. Therefore, a primary application is to screen this compound against a panel of kinases to identify potential targets. Luminescence-based kinase assays, such as the Kinase-Glo® and ADP-Glo™ platforms, are highly suitable for high-throughput screening (HTS) due to their sensitivity and simplicity.[1][2] These assays quantify kinase activity by measuring the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™) in a kinase reaction.[1][2] A reduction in kinase activity in the presence of the compound indicates inhibition.
Hypothetical Quantitative Data: Kinase Inhibition
| Kinase Target | IC50 (nM) for this compound | Positive Control (Staurosporine) IC50 (nM) |
| Kinase A | 50 | 10 |
| Kinase B | 750 | 25 |
| Kinase C | >10,000 | 15 |
| Kinase D | 120 | 8 |
Experimental Protocol: Luminescence-Based Kinase Assay (Kinase-Glo®)
This protocol is adapted for a 384-well plate format.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
This compound (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted compound or control (DMSO, Staurosporine) to the wells of a 384-well plate.
-
Prepare a kinase/substrate master mix in kinase reaction buffer.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Prepare an ATP solution in kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 20 µL of the Kinase-Glo® reagent to each well.
-
Mix on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Application Note 2: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
Once a potential protein target is identified, it is crucial to confirm that the compound directly binds to this target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement.[3][4] The principle of CETSA is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining by Western blotting or other protein detection methods.[4]
Hypothetical Quantitative Data: CETSA Thermal Shift
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 70 | 90 |
| 55 | 40 | 75 |
| 60 | 15 | 50 |
| 65 | 5 | 20 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cultured cells expressing the target protein
-
This compound (test compound)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermal cycler or heating block
-
Microcentrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound at a desired concentration (e.g., 10 µM) or with DMSO (vehicle) for 1-2 hours.
-
-
Harvesting and Lysis:
-
Harvest cells by scraping and wash with PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Heat Treatment:
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cool the tubes on ice for 3 minutes.
-
-
Separation of Soluble Fraction:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibody for the target protein.
-
Incubate with the secondary antibody and detect with a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Application Note 3: Assessing PARP-1 Inhibition
Given that structurally related compounds have shown activity against Poly (ADP-ribose) polymerase-1 (PARP-1), it is pertinent to evaluate this compound as a potential PARP-1 inhibitor.[5] Chemiluminescent or HTRF (Homogeneous Time-Resolved Fluorescence) assays are well-suited for this purpose, offering high sensitivity and a streamlined workflow.[3][6] These assays typically measure the PARP-1 catalyzed addition of biotinylated NAD+ to histone proteins.
Hypothetical Quantitative Data: PARP-1 Inhibition
| Compound Concentration (nM) | % PARP-1 Inhibition |
| 1 | 5 |
| 10 | 20 |
| 100 | 55 |
| 1000 | 90 |
| 10000 | 98 |
| IC50 (nM) | 85 |
Experimental Protocol: Chemiluminescent PARP-1 Assay
Materials:
-
PARP-1 Chemiluminescent Assay Kit
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
This compound (test compound)
-
Olaparib (positive control)
-
DMSO (vehicle control)
-
Wash buffer (e.g., PBST)
-
Chemiluminescence plate reader
Procedure:
-
Plate Preparation: Use a pre-coated histone plate or coat a 96-well plate with histone proteins and block.
-
Compound Addition: Add 5 µL of diluted test compound, positive control (Olaparib), or vehicle (DMSO) to the wells.
-
Reaction Initiation:
-
Prepare a master mix containing PARP-1 enzyme, activated DNA, and reaction buffer.
-
Add 20 µL of the master mix to each well.
-
Add 25 µL of biotinylated NAD+ to each well to start the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of chemiluminescent substrate to each well.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a plate reader.
-
Data Analysis: The signal is proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Caption: Workflow for a chemiluminescent PARP-1 inhibition assay.
Application Note 4: Investigating NLRP3 Inflammasome Inhibition
The pyridazine scaffold has been associated with the inhibition of the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a key event in innate immunity and its dysregulation is implicated in various inflammatory diseases. A common method to assess NLRP3 inflammasome inhibition is to measure the downstream effects of its activation, such as the activity of caspase-1 and the release of interleukin-1β (IL-1β).[1][7][8]
Hypothetical Quantitative Data: Caspase-1 Activity Inhibition
| Treatment | Caspase-1 Activity (RLU) | % Inhibition |
| Untreated Cells | 500 | - |
| LPS + Nigericin (Activated) | 50,000 | 0 |
| LPS + Nigericin + Compound (1 µM) | 25,000 | 50 |
| LPS + Nigericin + Compound (10 µM) | 5,000 | 90 |
| LPS + Nigericin + MCC950 (Control) | 2,500 | 95 |
Experimental Protocol: Caspase-1 Glo® Assay for NLRP3 Inflammasome Activity
This protocol uses THP-1 cells, a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS (Lipopolysaccharide)
-
Nigericin
-
This compound (test compound)
-
MCC950 (NLRP3 inhibitor positive control)
-
Caspase-Glo® 1 Inflammasome Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells in a 96-well plate at 0.5 x 10^6 cells/mL.
-
Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.
-
-
Priming:
-
Replace the medium with fresh serum-free medium.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
-
Inhibition:
-
Pre-incubate the primed cells with the test compound or MCC950 at various concentrations for 30 minutes.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding 10 µM Nigericin for 1-2 hours.
-
-
Detection:
-
Equilibrate the Caspase-Glo® 1 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 1 reagent to each well.
-
Mix on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 hour to stabilize the signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to caspase-1 activity. Calculate the percent inhibition relative to the LPS + Nigericin treated cells.
Caption: Workflow for NLRP3 inflammasome inhibition assay.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 3. revvity.com [revvity.com]
- 4. bosterbio.com [bosterbio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(6-chloropyridazin-3-yl)-1H-indole in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the biological activity of 3-(6-chloropyridazin-3-yl)-1H-indole in cancer cell lines is not extensively available in publicly accessible literature. The following application notes and protocols are based on the known activities of structurally related indole and pyridazine derivatives and are intended to provide a foundational framework for initiating research on this specific compound. All proposed experiments should be validated empirically.
Introduction
This compound is a heterocyclic compound that incorporates both an indole and a chloropyridazine moiety. Both of these scaffolds are present in numerous compounds with demonstrated anticancer activity.[1][2][3][4] Indole derivatives are known to target various pathways involved in cancer progression, including cell cycle regulation and apoptosis.[5][6] Similarly, pyridazine-containing compounds have been investigated as inhibitors of key cancer-related targets such as kinases and PARP-1.[1][2][7]
These application notes provide a comprehensive guide for the investigation of this compound as a potential anticancer agent, detailing its hypothetical mechanism of action, suggested experimental protocols, and data interpretation.
Postulated Mechanism of Action
Based on the activities of related compounds, this compound may exhibit anticancer effects through several potential mechanisms:
-
Induction of Apoptosis: Many indole and pyridazine derivatives have been shown to induce programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins (Bax and Bcl-2), release of cytochrome c, and activation of caspases.
-
Cell Cycle Arrest: The compound could potentially arrest the cell cycle at various checkpoints (e.g., G2/M phase), thereby inhibiting cancer cell proliferation. This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
-
Inhibition of Kinase Signaling: The structural motifs suggest a potential for inhibiting protein kinases that are crucial for cancer cell survival and proliferation, such as EGFR or SRC kinases.[4]
-
PARP-1 Inhibition: The chloropyridazine moiety is found in some inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[1][2][7] Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancers with existing DNA repair defects.
Data Presentation: Hypothetical IC50 Values
The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines, based on activities observed for structurally similar compounds. These values are for illustrative purposes and require experimental validation.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 15.5 |
| MCF-7 | Breast Adenocarcinoma | 12.8 |
| PC-9 | Lung Adenocarcinoma | 9.7 |
| HCT-116 | Colorectal Carcinoma | 18.2 |
| SCC-9 | Squamous Cell Carcinoma | 25.1 |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 30.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p53, anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Visualizations
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SCC-9 Cells [cytion.com]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Comprehensive molecular analysis of 26 newly established human pancreatic ductal adenocarcinoma cell lines reveals two clusters with variating drug sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(6-chloropyridazin-3-yl)-1H-indole as a Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a prominent scaffold in numerous biologically active compounds, while the chloropyridazine moiety is recognized as a versatile pharmacophore in medicinal chemistry.[1][2][3] The hybrid molecule, 3-(6-chloropyridazin-3-yl)-1H-indole, represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This document provides a prospective overview of the potential applications of this scaffold, along with detailed protocols for its synthesis and biological evaluation, based on the established activities of related compounds.
Proposed Therapeutic Applications
Derivatives of the this compound scaffold are proposed to have potential applications in the following therapeutic areas:
-
Oncology: Given that numerous indole and pyridazine derivatives exhibit potent anticancer activity, this scaffold is a prime candidate for the development of novel antineoplastic agents.[4][5] Potential mechanisms of action include the inhibition of protein kinases, poly (ADP-ribose) polymerase (PARP), and tubulin polymerization.[6][7]
-
Inflammation: The pyridazine ring is a core component of compounds with anti-inflammatory properties, including inhibitors of cyclooxygenase (COX) enzymes.[8][9] Therefore, derivatives of the target scaffold could be explored for the treatment of inflammatory disorders.
-
Kinase-Mediated Diseases: The indole scaffold is a common feature in a multitude of kinase inhibitors.[2] By extension, this compound derivatives may act as inhibitors of various kinases, making them relevant for a range of diseases beyond cancer.
The following table summarizes the biological activities of representative indole and chloropyridazine derivatives, which underpin the therapeutic potential of the this compound scaffold.
| Compound Class | Example Compound | Biological Target | Activity (IC50) | Therapeutic Area |
| Indole Derivatives | 3-Aroyl-1H-indoles | Tubulin Polymerization | 0.57 µM | Oncology |
| 3-Amino-1H-indole derivatives | HeLa, HepG2, MCF-7 cell proliferation | 3.7, 8.0, 19.9 µM | Oncology | |
| Oxindole-based derivative | FLT3/CDK2 Kinase | 36.21 nM / 8.17 nM | Oncology | |
| Chloropyridazine Derivatives | 4-chloropyridazinoxyphenyl hybrids | PARP-1 | Comparable to olaparib | Oncology |
| 3,6-disubstituted pyridazine derivatives | JNK1 | - | Oncology | |
| N-[1-(6'-chloropyridazin-3'-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides | Inflammation (Albumin denaturation) | Moderate to excellent | Inflammation | |
| Pyridazin-3(2H)-one derivatives | COX-2 | 0.11-0.24 µM | Inflammation |
Experimental Protocols
Proposed Synthesis of this compound
This protocol outlines a plausible two-step synthesis starting from indole and 3,6-dichloropyridazine.
Step 1: Vilsmeier-Haack Formylation of Indole
-
To a stirred solution of N,N-dimethylformamide (DMF) (2 equivalents) in anhydrous dichloromethane (DCM) at 0°C, add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of indole (1 equivalent) in anhydrous DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude indole-3-carbaldehyde by column chromatography on silica gel.
Step 2: Condensation and Cyclization with Hydrazine and Subsequent Chlorination
Alternative Proposed Synthesis: Friedel-Crafts acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equiv.) in anhydrous dichloroethane at 0 °C, add 3-chloro-6-pyridazinecarbonyl chloride (1.0 equiv.) dropwise.
-
After stirring for 15 minutes, add a solution of indole (1.1 equiv.) in dichloroethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(6-chloropyridazin-3-carbonyl)-1H-indole.
-
The carbonyl can then be reduced to a methylene bridge if desired, using a standard reduction method like the Wolff-Kishner or Clemmensen reduction, to afford a flexible linker between the two moieties.
A more direct C-C bond formation could potentially be achieved through a Suzuki or Stille coupling if one of the heterocycles is appropriately functionalized with a boronic acid (or ester) or a stannane, and the other with a halide. For instance, 3-boronic acid-1H-indole could be coupled with 3,6-dichloropyridazine.
In Vitro Biological Evaluation Protocols
2.2.1. Kinase Inhibition Assay (Generic Protocol)
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.
-
Add the test compound at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a solution of EDTA.
-
Measure the amount of phosphorylated and unphosphorylated peptide using a suitable plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2.2.2. Antiproliferative Activity (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
2.2.3. In Vitro Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition of NO production by the test compound.
Visualizations
Caption: Proposed workflow for synthesis and biological evaluation.
Caption: Representative MAPK signaling pathway as a potential target.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. US11046656B2 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Dissolving 3-(6-chloropyridazin-3-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the solubilization of 3-(6-chloropyridazin-3-yl)-1H-indole, a heterocyclic small molecule, for use in a variety of experimental settings. Due to the limited availability of specific solubility data for this compound, the following protocols are based on the general properties of indole and chloropyridazine derivatives and established best practices for handling small molecule inhibitors in research.
Compound Information
Proper handling and dissolution of this compound are critical for obtaining reliable and reproducible experimental results. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClN₃ | [PubChem] |
| Molecular Weight | 229.66 g/mol | [PubChem] |
| Appearance | Solid (predicted) | |
| pKa (most basic) | 2.3 (predicted for pyridazine ring) |
Recommended Solvents and Stock Solution Preparation
For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1][2][3] DMSO is a powerful organic solvent capable of dissolving a wide range of small molecules.[4]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.297 mg of the compound.
-
Calculation: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
Mass (mg) = 0.010 mol/L x 229.66 g/mol x 0.001 L x 1000 = 2.297 mg
-
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO (cell culture grade) to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.[1] Gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Sterilization (Optional): For cell-based assays, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.[1][5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3][5] Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage, protected from light.
| Parameter | Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade |
| Stock Solution Conc. | 1-10 mM (Higher concentrations may be possible but should be tested) |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Storage Conditions | Tightly sealed vials, protected from light, aliquoted to avoid freeze-thaw |
Preparation of Working Solutions for In Vitro Experiments
When preparing working solutions for aqueous-based experiments such as cell culture assays or enzymatic assays, it is crucial to avoid precipitation of the compound.[2]
Protocol for Diluting Stock Solution into Aqueous Media:
-
Thawing: Thaw the required aliquot of the DMSO stock solution at room temperature.
-
Serial Dilutions (if necessary): It is recommended to perform initial serial dilutions in DMSO before adding to the final aqueous medium.[2] This helps to prevent the compound from crashing out of solution.
-
Final Dilution: Slowly add the DMSO stock solution (or a diluted DMSO solution) to the pre-warmed (e.g., 37°C) aqueous experimental medium (e.g., cell culture medium, buffer) while gently vortexing or mixing. Do not add the aqueous medium to the concentrated DMSO stock.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental medium is low, typically ≤ 0.5%, to avoid solvent-induced toxicity or off-target effects.[2][5] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[2]
-
Solubility Check: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration of the compound or incorporating a small amount of a non-ionic surfactant like Tween® 20 (assay compatibility must be verified).[6]
Workflow for Preparation of this compound Solution
Caption: Workflow for preparing stock and working solutions of this compound.
Considerations for In Vivo Experiments
For in vivo studies, DMSO may not be a suitable vehicle due to potential toxicity at higher concentrations. The selection of an appropriate vehicle is critical and often requires formulation development.
Potential Vehicles for In Vivo Administration:
-
Aqueous solutions with co-solvents: A common vehicle for indole derivatives is a mixture of saline with co-solvents such as:
-
Tween® 80
-
Polyethylene glycol (PEG) 300 or 400
-
Propylene glycol
-
-
Suspensions: If the compound has poor solubility, it may be administered as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.
A typical formulation might consist of 5-10% DMSO, 40% PEG300, and the remainder as saline or water. The exact formulation will need to be optimized for the specific compound, dose, and route of administration. It is imperative to conduct tolerability studies with the chosen vehicle in the animal model prior to the main experiment.
Signaling Pathway Context
While the specific biological targets of this compound are not detailed in the provided search results, indole and pyridazine moieties are present in numerous biologically active compounds, including kinase inhibitors. The general workflow for investigating the effect of such a compound on a signaling pathway is depicted below.
Caption: General scheme for testing a small molecule inhibitor on a cellular signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H8ClN3 | CID 2763611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. 2-Chloropyridazine | C4H5ClN2 | CID 19082048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(6-chloropyridazin-3-yl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(6-chloropyridazin-3-yl)-1H-indole, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The most likely and widely applicable method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the condensation of an arylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization to form the indole ring.[1][2][3][4] In this specific case, the reaction would occur between 3-chloro-6-hydrazinopyridazine and a suitable acetaldehyde equivalent.
Q2: What are the critical parameters influencing the yield of the Fischer indole synthesis?
A2: The yield of the Fischer indole synthesis is highly sensitive to several factors, including the choice of acid catalyst, reaction temperature, and solvent. Modern variations of this synthesis may also employ microwave-assisted heating or ionic liquids to improve yields and reaction times.[3][5] Careful optimization of these parameters is crucial for maximizing the output of this compound.
Q3: Are there known challenges associated with using pyridazinyl hydrazines in the Fischer indole synthesis?
A3: While specific data for 3-chloro-6-hydrazinopyridazine is limited, electron-deficient arylhydrazines can sometimes exhibit lower reactivity in the Fischer indole synthesis. The electron-withdrawing nature of the chloropyridazine ring might necessitate stronger acidic conditions or higher temperatures to facilitate the key[3][3]-sigmatropic rearrangement step.[6][7]
Q4: What are common side reactions to be aware of during this synthesis?
A4: Common side reactions in the Fischer indole synthesis include the formation of isomeric indole products if an unsymmetrical ketone is used, and potential degradation of the starting materials or product under harsh acidic conditions or at elevated temperatures. With acetaldehyde as a reactant, polymerization of the aldehyde can also be a competing side reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Fischer indole synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Ineffective catalyst- Insufficient reaction temperature or time- Impure starting materials | - Screen different Brønsted acids (e.g., H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Ensure the purity of 3-chloro-6-hydrazinopyridazine and the acetaldehyde equivalent. |
| Formation of Multiple Products | - Isomer formation (if an unsymmetrical ketone is used)- Side reactions due to harsh conditions | - If using a ketone other than acetaldehyde, consider the regioselectivity of the cyclization.- Optimize the reaction temperature and time to minimize byproduct formation. |
| Difficulty in Product Purification | - Presence of polar impurities or unreacted starting materials | - Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification.- Recrystallization from an appropriate solvent can also be effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve 3-chloro-6-hydrazinopyridazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add acetaldehyde (1.1 equivalents) dropwise to the solution while stirring.
-
A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting hydrazine.
-
The resulting hydrazone can be isolated by filtration if it precipitates or used directly in the next step.
Step 2: Indolization (Cyclization)
-
To the crude or isolated hydrazone, add an excess of a strong acid catalyst. Polyphosphoric acid (PPA) is often effective.
-
Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C. The optimal temperature should be determined experimentally.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium bicarbonate solution) to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation
The following tables summarize the impact of different catalysts and solvents on the yield of the Fischer indole synthesis, based on general literature. This data can guide the optimization of the synthesis of this compound.
Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield
| Catalyst | Typical Concentration | Reported Yield Range | Reference |
| Zinc Chloride (ZnCl₂) | 1-2 equivalents | 40-70% | [4] |
| Polyphosphoric Acid (PPA) | Solvent/Excess | 60-90% | [4] |
| p-Toluenesulfonic Acid (p-TsOH) | 0.1-1 equivalent | 50-80% | [5] |
| Sulfuric Acid (H₂SO₄) | Catalytic to excess | 30-60% | [4] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 1-2 equivalents | 50-75% | [4] |
Table 2: Effect of Solvent on Fischer Indole Synthesis Yield
| Solvent | Polarity | Typical Reaction Temperature | Notes |
| Acetic Acid | Polar Protic | 80-118°C | Can also act as a catalyst. |
| Toluene | Nonpolar | 80-111°C | Often used with a strong acid catalyst. |
| Ethanol | Polar Protic | 60-78°C | Suitable for hydrazone formation. |
| Dioxane | Polar Aprotic | 80-101°C | Good for dissolving a range of reactants. |
| No Solvent (Neat) | - | >100°C | Can be effective but may lead to decomposition. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with 3-(6-chloropyridazin-3-yl)-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-(6-chloropyridazin-3-yl)-1H-indole.
Physicochemical Properties Summary
A summary of computed physicochemical properties for this compound suggests a moderate lipophilicity and a high melting point, both of which can contribute to poor aqueous solubility.[1][2]
| Property | Value | Source |
| Molecular Weight | 229.67 g/mol | [1][2] |
| XLogP3 | 2.6 | [1] |
| Melting Point | 270-272°C | [2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: Based on its chemical structure, featuring a planar indole ring system and a chloropyridazine moiety, this compound is predicted to be a poorly water-soluble compound.[1][3] Several factors can contribute to this:
-
High Crystal Lattice Energy: The high melting point suggests strong intermolecular forces in the solid state, which require significant energy to overcome for dissolution to occur.[2]
-
Lipophilicity: The predicted XLogP of 2.6 indicates a preference for a more non-polar environment over aqueous media.[1]
-
pH-Dependent Solubility: The pyridazine ring contains basic nitrogen atoms, suggesting that the compound's solubility may be influenced by the pH of the solution.[4]
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What can I do?
A2: This is a common issue for poorly soluble compounds. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution as it is no longer in a favorable solvent environment. To mitigate this, consider the following:
-
Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (typically ≤1%).
-
Use a co-solvent: Incorporating a water-miscible co-solvent in your final buffer can help maintain solubility.
-
Stepwise dilution: Instead of a single large dilution, try a series of smaller, stepwise dilutions.
-
Pre-warm the buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH modification can be a viable strategy. The pyridazine ring has basic nitrogen atoms (pKa ≈ 2.3), which can be protonated at acidic pH.[4] This protonation would result in a charged species that is generally more soluble in aqueous solutions. Therefore, attempting to dissolve the compound in a buffer with a pH below its pKa may enhance its solubility. However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Troubleshooting Guides
Issue 1: Difficulty Preparing a Stock Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in common organic solvents (e.g., DMSO, ethanol) at the desired concentration. | High crystal lattice energy; compound is highly crystalline. | 1. Try alternative solvents: Test solubility in a range of solvents such as N,N-dimethylformamide (DMF), dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP).2. Apply gentle heating: Warm the solution to 37-50°C while stirring. Allow the solution to cool to room temperature to check for precipitation.3. Use sonication: Place the vial in a sonicator bath to aid in the disruption of the crystal lattice. |
| Stock solution appears cloudy or contains visible particles. | Incomplete dissolution or presence of insoluble impurities. | 1. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles or impurities.2. Centrifuge the solution: Pellet any undissolved material by centrifugation and carefully collect the supernatant. |
Issue 2: Compound Precipitates During Experiment
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitation is observed upon addition to aqueous media. | Poor aqueous solubility; "salting out" effect. | 1. Optimize co-solvent concentration: Determine the minimum percentage of a co-solvent (e.g., ethanol, propylene glycol) needed in the final aqueous buffer to maintain solubility.2. Adjust pH: If compatible with the assay, test a range of acidic pH values to see if solubility improves.3. Prepare a solid dispersion: For persistent issues, consider preparing an amorphous solid dispersion with a suitable polymer to enhance dissolution. |
| Turbidity increases over the course of a time-dependent experiment. | Compound is slowly precipitating out of solution. | 1. Include a solubility enhancer: Add a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) at a low concentration (0.01-0.1%) to the assay buffer.2. Use a cyclodextrin: Encapsulating the compound in a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) can improve and maintain its aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound into a sterile microcentrifuge tube or glass vial.
-
Add the required volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a water bath (not exceeding 50°C) for 5-10 minutes, vortexing intermittently. Alternatively, sonicate the vial for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: pH-Dependent Solubility Assessment
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
A series of buffers with varying pH (e.g., pH 2, 4, 6, 7.4, 9)
-
96-well microplate (UV-transparent)
-
Plate reader with wavelength scanning capabilities
-
-
Procedure:
-
Add 198 µL of each buffer to separate wells of the 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM (final DMSO concentration of 1%).
-
Prepare buffer-only and DMSO-only controls.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the absorbance of each well from 250 nm to 500 nm to identify the wavelength of maximum absorbance (λmax).
-
Measure the turbidity by reading the absorbance at a wavelength outside the compound's absorbance range (e.g., 600 nm).
-
The pH at which the highest absorbance at λmax and the lowest turbidity is observed is the optimal pH for solubility under these conditions.
-
Visualizations
Caption: A workflow for addressing solubility issues.
Caption: The importance of solubility for biological activity.
References
- 1. This compound | C12H8ClN3 | CID 2763611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
3-(6-chloropyridazin-3-yl)-1H-indole stability and degradation issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-(6-chloropyridazin-3-yl)-1H-indole. The following information addresses potential stability and degradation issues, along with troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container, protected from light and air. The recommended storage temperature is -70°C in a dry, well-ventilated area. For shorter periods, storage at -20°C may be adequate, but protection from light and moisture remains crucial.
Q2: How should I prepare stock solutions of this compound?
A2: Due to the likelihood of poor aqueous solubility, a common characteristic of many indole derivatives, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air and light.
Q3: My compound precipitates when I add it to my aqueous experimental medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a frequent issue with hydrophobic compounds dissolved in DMSO. Here are some steps to troubleshoot this problem:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, ideally below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.
-
Lower Stock Concentration: A very high concentration in the DMSO stock can lead to precipitation upon dilution. Try preparing a lower concentration stock and adjusting the addition volume accordingly, while maintaining a low final DMSO percentage.
-
Sonication: Gentle sonication of the diluted solution can sometimes help to redissolve small precipitates.
-
Solubility Test: Before your main experiment, perform a preliminary solubility test by preparing the compound at the final desired concentration in the assay medium and visually inspecting for any cloudiness or precipitate.
Q4: Is this compound sensitive to light and air?
A4: Yes, this compound is reported to be sensitive to both air and light. Indole moieties are generally susceptible to oxidation, which can be accelerated by exposure to light and atmospheric oxygen. Therefore, it is critical to handle the compound and its solutions with minimal exposure to light and to use deoxygenated solvents where possible. For storage, amber vials or containers wrapped in aluminum foil are recommended.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively documented, degradation is likely to involve the indole and chloropyridazine rings.
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Indole Ring Oxidation: The electron-rich indole ring is prone to oxidation. Degradation of 3-substituted indoles can proceed through hydroxylation, potentially leading to the formation of oxindole and isatin derivatives.[1]
-
Chloropyridazine Ring Instability: Chlorinated pyridazine rings can be susceptible to photodegradation and hydrolysis, particularly under acidic or alkaline conditions.[2][3] Hydrolysis may lead to the replacement of the chlorine atom with a hydroxyl group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results | Compound degradation due to improper storage or handling. | Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize exposure of the compound and its solutions to light and air. Store stock solutions as single-use aliquots. |
| Precipitation of the compound in the aqueous assay medium. | Visually inspect the diluted solution for any signs of precipitation. Perform a solubility test prior to the experiment. Consider lowering the final compound concentration or optimizing the solvent system. | |
| Loss of biological activity over time in solution | Hydrolysis or oxidation of the compound in the experimental buffer. | Include a "compound-only" control (compound in media without cells or other reagents) and analyze it at the end of the experiment by HPLC to check for degradation products. If possible, reduce the incubation time of the compound in the assay. |
| High background signal in fluorescence-based assays | Intrinsic fluorescence of the indole moiety. | Run a control with the compound alone in the assay buffer to measure its autofluorescence at the excitation and emission wavelengths of your assay. If significant, subtract this background from your experimental readings. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products or impurities. | Use HPLC-MS to identify the molecular weights of the unknown peaks, which can provide clues about potential degradation products (e.g., hydroxylated or oxidized forms). Compare the chromatogram of a freshly prepared solution with an aged or stressed sample. |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Solution by HPLC
This protocol provides a method to evaluate the stability of this compound in an aqueous medium over time.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO.
-
Dilute the stock solution into the experimental aqueous buffer to the final working concentration.
-
Immediately after preparation ("time zero"), inject an aliquot of the solution onto the HPLC system to obtain an initial chromatogram.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), inject additional aliquots onto the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.
-
The percentage of the compound remaining at each time point can be calculated relative to the "time zero" sample.
HPLC Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to understand its degradation pathways and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp
-
HPLC-MS system
Procedure:
-
Prepare separate solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Hydrolysis: Add HCl solution to one of the compound solutions and incubate at an elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Add NaOH solution to another compound solution and incubate at an elevated temperature.
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Oxidative Degradation: Add H₂O₂ solution to a third compound solution and incubate.
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Photodegradation: Expose a fourth solution to UV light.
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Maintain a control solution of the compound in the same solvent, protected from stress conditions.
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At various time points, take aliquots from each stressed solution, neutralize if necessary, and analyze by HPLC-MS to identify and characterize any degradation products.
Visualizations
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 3-(6-chloropyridazin-3-yl)-1H-indole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(6-chloropyridazin-3-yl)-1H-indole derivatives. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for forming the C-C bond between the indole and pyridazine rings.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound derivatives?
The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an indole derivative functionalized at the 3-position with a boron reagent (like a boronic acid or its ester) and a 3-halo-6-chloropyridazine, or vice versa, in the presence of a palladium catalyst and a base.
Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary causes?
Low yields in this specific coupling can be attributed to several factors:
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Catalyst Inactivity: The palladium catalyst can be deactivated by oxygen or impurities.
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Inhibition by Nitrogen Heterocycles: Both the indole and pyridazine rings contain nitrogen atoms that can coordinate to the palladium catalyst, inhibiting its activity. The acidic N-H proton of the indole ring can also interfere with the catalytic cycle.[1]
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are critical and may not be optimized for your specific substrates.
-
Side Reactions: Competing reactions such as protodeboronation, homocoupling, and dehalogenation can consume starting materials and reduce the yield of the desired product.
Q3: What are the common side reactions, and how can they be minimized?
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using fresh, high-quality boronic acid or by using more stable boronate esters (e.g., pinacol esters). Ensuring anhydrous reaction conditions can also be beneficial.
-
Homocoupling: This is the self-coupling of the boronic acid starting material. It is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) is crucial to prevent this.
-
Dehalogenation: The chloro group on the pyridazine ring can be replaced by a hydrogen atom. This can sometimes be suppressed by using milder reaction conditions or a different catalyst/ligand system.
Q4: Should the indole nitrogen be protected during the coupling reaction?
While many Suzuki-Miyaura reactions can be performed on unprotected indoles, the acidic N-H proton can interfere with the catalytic cycle and lead to lower yields.[1] If you are experiencing issues with an unprotected indole, N-protection with a group like Boc (tert-butyloxycarbonyl) or tosyl (toluenesulfonyl) may improve the yield and consistency of the reaction. However, this will necessitate additional protection and deprotection steps in your synthetic route.
Q5: How does the electronic nature of the pyridazine ring affect the reaction?
The pyridazine ring is electron-deficient, which can be favorable for the oxidative addition step of the palladium catalyst. However, the presence of two nitrogen atoms can also lead to catalyst inhibition through coordination. The position of the chloro substituent and any other groups on the pyridazine ring will influence its reactivity.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh source of palladium catalyst and ligand.- Ensure solvents are thoroughly degassed and the reaction is run under an inert atmosphere (argon or nitrogen).- Consider using a pre-catalyst that is more stable to air and moisture. |
| Catalyst Inhibition | - If using an unprotected indole, consider N-protection (e.g., with a Boc group).- Screen different ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective in mitigating catalyst inhibition by nitrogen-containing heterocycles.[1] |
| Suboptimal Base | - The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.- Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Incorrect Solvent | - The solvent system can significantly impact the reaction. Common choices include mixtures of an organic solvent (e.g., dioxane, DME, toluene) and water.- Screen different solvent combinations and ratios. |
| Low Temperature | - Aryl chlorides can be less reactive than bromides or iodides and may require higher temperatures for the oxidative addition step to proceed efficiently. Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C). |
| Poor Quality Reagents | - Verify the purity of your starting materials (indole derivative and chloropyridazine).- Use fresh, high-quality boronic acid or consider converting it to a more stable pinacol ester. |
Experimental Protocols & Data
General Procedure for Suzuki-Miyaura Coupling
This is a generalized starting protocol that may require optimization for the specific this compound derivative being synthesized.
Materials:
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3-Substituted-1H-indole (with either a bromo or boronic acid/ester at the 3-position) (1.0 equiv)
-
3-Chloro-6-substituted-pyridazine (with either a boronic acid/ester or chloro at the 3-position) (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (2-5 mol%)
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Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (3-6 mol%)
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Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry reaction vessel, add the indole starting material, the pyridazine starting material, the palladium catalyst, the ligand (if applicable), and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization of Reaction Conditions (Representative Data)
The following tables summarize typical starting points for optimizing the Suzuki-Miyaura coupling based on literature for similar heterocyclic systems.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate | A classic, cost-effective system. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | Good | A common and reliable catalyst. |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | High | Effective for challenging couplings with nitrogen-containing heterocycles. |
| XPhos Pd G2 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | High | A robust pre-catalyst, often providing high yields. |
Table 2: Base and Solvent Screening
| Catalyst System | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| XPhos Pd G2 | K₂CO₃ (2) | Dioxane/H₂O | 100 | Moderate |
| XPhos Pd G2 | K₃PO₄ (2) | Dioxane/H₂O | 100 | High |
| XPhos Pd G2 | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | High |
| XPhos Pd G2 | K₃PO₄ (2) | Toluene/H₂O | 100 | Moderate-High |
| XPhos Pd G2 | K₃PO₄ (2) | DME/H₂O | 90 | Moderate-High |
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield coupling reactions.
References
Technical Support Center: Crystallization of 3-(6-chloropyridazin-3-yl)-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-(6-chloropyridazin-3-yl)-1H-indole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am not getting any crystals of this compound. What are the initial troubleshooting steps?
A1: Failure to obtain crystals is a common issue. Here are the primary factors to investigate:
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Supersaturation: Your solution may not be sufficiently supersaturated. Try to increase the concentration of the compound in the solvent. Be aware that very high supersaturation can lead to the formation of an amorphous solid instead of crystals.
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Solvent Choice: The selected solvent may be too effective, preventing the compound from precipitating. Conversely, a very poor solvent will cause the compound to "crash out" as an amorphous solid. A good crystallization solvent is one in which the compound has moderate solubility at high temperatures and low solubility at room temperature. For this compound, with its high melting point of 270-272°C, polar aprotic solvents or high-boiling point alcohols may be a good starting point.[1]
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Purity: Impurities can significantly hinder or even prevent crystallization.[2] Ensure your starting material is of high purity. Consider an additional purification step, such as column chromatography, before attempting crystallization.
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Nucleation: Crystal formation requires an initial nucleation event. If spontaneous nucleation does not occur, you can try to induce it by scratching the inside of the flask with a glass rod or by adding seed crystals of the compound, if available.[3]
Q2: My compound is precipitating as an oil or amorphous solid, not crystals. What should I do?
A2: Oiling out or amorphous precipitation occurs when the level of supersaturation is too high, or the compound's solubility limit is exceeded at a temperature above its melting point in the solvent system. Here are several approaches to address this:[3]
-
Reduce the Cooling Rate: Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool to room temperature before placing it in a refrigerator.
-
Use a Different Solvent or Solvent System: The solvent you are using may be too poor. Try a solvent in which the compound has slightly higher solubility. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (anti-solvent) until the solution becomes slightly turbid.
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Lower the Concentration: Start with a more dilute solution to avoid excessive supersaturation upon cooling.
-
Heat and Add More Solvent: If an oil has formed, try heating the mixture and adding more of the "good" solvent until the oil redissolves. Then, allow the solution to cool slowly.
Q3: What are some recommended solvents for the crystallization of this compound?
Data Presentation: Solvent Screening Guide
The following table provides a starting point for solvent selection. It is recommended to perform small-scale solubility tests before attempting a full-scale crystallization.
| Solvent Class | Recommended Solvents | Boiling Point (°C) | Rationale & Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | 65, 78, 82 | Good starting point. The compound may have moderate solubility at reflux and lower solubility at room temperature. Methanol has been used for recrystallizing pyridazine derivatives.[5] |
| Ketones | Acetone | 56 | A versatile solvent, but its low boiling point might not be ideal for compounds with high melting points. Often used in mixed solvent systems. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | 101, 66 | Dioxane has been used for reactions involving pyridazine derivatives and could be a suitable crystallization solvent. |
| Esters | Ethyl Acetate | 77 | A moderately polar solvent that is a good candidate for single-solvent or mixed-solvent crystallization. |
| Aromatic Hydrocarbons | Toluene | 111 | The indole moiety suggests some solubility in aromatic solvents. Toluene has been used in the synthesis of pyridazine derivatives. |
| Amides | N,N-Dimethylformamide (DMF) | 153 | A highly polar aprotic solvent. Due to its high boiling point, it is likely to dissolve the compound. An anti-solvent would likely be required for crystallization. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane, Toluene/Hexane, DMF/Water | Varies | Anti-solvent crystallization can be very effective. Dissolve the compound in the "good" solvent and slowly add the "poor" solvent (anti-solvent). |
Experimental Protocols
1. Cooling Crystallization
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Dissolution: In a suitable flask, dissolve the this compound in a minimal amount of a pre-heated solvent (e.g., ethanol or isopropanol) with good solubility at elevated temperatures.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can then place the flask in a refrigerator (storage at 2-8°C is recommended for the compound) or an ice bath for further cooling.[1]
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
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Drying: Dry the crystals under vacuum.
2. Anti-Solvent Crystallization
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Dissolution: Dissolve the compound in a small amount of a "good" solvent (e.g., DMF, methanol).
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent," e.g., water or hexane) to the solution with stirring until the solution becomes slightly turbid.
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Crystal Growth: Allow the solution to stand undisturbed to allow for crystal growth.
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Isolation and Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.
3. Slurry Crystallization
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Suspension: If you have an amorphous solid or a mixture of polymorphs, suspend it in a solvent in which it has low solubility.
-
Stirring: Stir the suspension at a constant temperature for an extended period (hours to days).
-
Transformation: Over time, the less stable solid form will dissolve and re-precipitate as the more stable crystalline form.
-
Isolation: Isolate the crystals by filtration.
Mandatory Visualization
Caption: General troubleshooting workflow for crystallization issues.
Caption: Key factors influencing successful crystallization.
References
avoiding common byproducts in 3-(6-chloropyridazin-3-yl)-1H-indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common byproducts during the synthesis of 3-(6-chloropyridazin-3-yl)-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their associated challenges?
The most common and direct method for synthesizing 3-substituted indoles is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. For the target molecule, this would typically involve the reaction of a phenylhydrazine with a ketone or aldehyde bearing the 6-chloropyridazine moiety. Key challenges include potential N-N bond cleavage, the formation of regioisomers, and harsh reaction conditions requiring elevated temperatures and strong acids.[3][4] Alternative routes may involve cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, which can present their own challenges like byproduct formation from homocoupling.[5]
Q2: What is the most significant byproduct in the Fischer indole synthesis of substituted indoles, and how is it formed?
A major issue in certain Fischer indolizations is the failure of the reaction due to preferential heterolytic cleavage of the N-N bond in the hydrazone intermediate.[3] This pathway competes directly with the desired[6][6]-sigmatropic rearrangement required for indole formation. This cleavage is particularly favored when electron-donating substituents are present, which can stabilize the resulting iminyl-carbocation.[3] This leads to byproducts such as anilines and other degradation products instead of the target indole.
Q3: How does the choice of acid catalyst affect the outcome of the Fischer indole synthesis?
The choice of acid catalyst is critical. Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid are commonly used.[7] However, for substrates prone to N-N bond cleavage, Lewis acids such as ZnCl₂, ZnBr₂, or boron trifluoride may improve the efficiency of the desired cyclization.[3][7] The optimal catalyst often needs to be determined empirically for a specific set of reactants.
Q4: Can regioisomers be a problem in this synthesis?
Yes, if an unsymmetrical ketone is used as a precursor, the formation of two different enamine intermediates can lead to a mixture of regioisomeric indoles. For substituents on the aryl hydrazine ring meta to the hydrazine group, electron-donating groups generally direct the cyclization to the para position, while electron-withdrawing groups can lead to mixtures of ortho and para products.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Indole; Presence of Aniline Byproducts | The reaction pathway is dominated by N-N bond cleavage instead of the productive[6][6]-sigmatropic rearrangement.[3] This can be exacerbated by certain electronic properties of the substituents. | 1. Switch from a Brønsted acid (e.g., H₂SO₄, PPA) to a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂).[3][7] 2. Carefully control the reaction temperature; elevated temperatures can favor cleavage pathways.[4] 3. Consider a different synthetic route, such as a palladium-catalyzed cross-coupling reaction.[5] |
| Formation of a Mixture of Isomeric Products | An unsymmetrical ketone precursor was used, leading to non-regioselective cyclization.[7] | 1. If possible, redesign the synthesis to use a symmetrical ketone or an aldehyde. 2. If an unsymmetrical ketone is necessary, perform a thorough screening of acid catalysts and reaction temperatures to optimize the regioselectivity. 3. Be prepared for chromatographic separation of the isomers.[7] |
| Significant Amount of Unreacted Starting Material (Hydrazone) | 1. The acid catalyst is not strong enough or used in insufficient quantity. 2. The reaction temperature is too low or the reaction time is too short. | 1. Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., polyphosphoric acid). 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 3. Increase the reaction time. |
| Byproduct Formation During Precursor Synthesis (e.g., amination of 3,6-dichloropyridazine) | The reaction conditions (temperature, time, stoichiometry) are not optimized, leading to di-substitution or incomplete reaction. | 1. For nucleophilic substitution on 3,6-dichloropyridazine, slowly add the nucleophile and control the temperature to favor mono-substitution.[6] 2. Use a specific molar ratio of reactants, for example, a 1:0.5 to 1:7.5 ratio of 3,6-dichloropyridazine to aqueous ammonia.[8] 3. Purify the intermediate thoroughly before proceeding to the next step.[6] |
Experimental Protocols & Methodologies
Protocol 1: General Fischer Indole Synthesis
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
Hydrazone Formation: A (substituted) phenylhydrazine (1.0 eq) and the corresponding ketone or aldehyde (1.0 eq) are dissolved in a suitable solvent such as ethanol or acetic acid.[7] The mixture is stirred, sometimes with gentle heating, until TLC or LC-MS analysis indicates the complete formation of the phenylhydrazone intermediate.
-
Cyclization: The acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or p-toluenesulfonic acid) is added to the reaction mixture.[7] The mixture is then heated to the desired temperature (often ranging from 80°C to reflux) and stirred for several hours.[9] Reaction progress should be monitored closely.
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized carefully with a base (e.g., NaOH solution or saturated NaHCO₃).[7] The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate).[6] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired indole.[6][10]
Comparative Data on Reaction Conditions
The following table summarizes different conditions used in related syntheses, which can serve as a starting point for optimization.
| Reaction Type | Starting Materials | Catalyst / Reagents | Solvent | Temperature | Yield (%) | Reference |
| Fischer Indole Synthesis | p-Tolylhydrazine HCl, Isopropyl methyl ketone | Glacial Acetic Acid | Acetic Acid | Reflux | ~85% (crude) | [7] |
| Fischer Indole Synthesis | Phenylhydrazine, 1,4-Cyclohexanedione monoethyleneacetal | None (thermal) | None | 190 °C | 89% | [1] |
| Nucleophilic Substitution | 3,6-Dichloropyridazine, Piperazine | N/A | Ethanol | Reflux | ~80-90% | [10] |
| Amination | 3,6-Dichloropyridazine, Ammonia | N/A | Methanol | 130 °C | 61% | [6] |
Visualized Workflows and Mechanisms
Logical Flow of Fischer Indole Synthesis
The following diagram illustrates the key steps and competing pathways in the Fischer indole synthesis.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 9. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purifying 3-(6-chloropyridazin-3-yl)-1H-indole
Of course. Here is a technical support center for enhancing the purity of 3-(6-chloropyridazin-3-yl)-1H-indole.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for enhancing the purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound? A1: The most common and effective purification methods for indole derivatives like this compound are column chromatography and recrystallization.[1] For specific applications, particularly those involving biological targets, affinity chromatography can also be a powerful technique.[1][2]
Q2: How can I assess the purity of my compound after purification? A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of synthetic indoles due to its high resolution and sensitivity.[3][4][5] Reversed-phase HPLC with a C18 column is typical, using UV detection around 280 nm, as the indole ring has a strong chromophore.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify impurities.[3]
Q3: My purified indole derivative is colored. What causes this and how can I fix it? A3: Colored impurities often result from the air oxidation of the indole ring, a process that can be accelerated by heat and light.[6] During recrystallization, you can often remove these colored molecules by treating the hot solution with a small amount of activated charcoal and then performing a hot filtration to remove the charcoal before cooling.[6]
Q4: What are the typical starting materials and potential impurities from the synthesis? A4: The synthesis likely involves a reaction between an indole precursor and a chloropyridazine precursor, such as 3,6-dichloropyridazine.[7][8][9] Potential impurities can include unreacted starting materials, isomers from side reactions (common in Fischer indole synthesis), or byproducts from condensation reactions.[1][10][11] Ensuring the purity of starting materials is a critical first step to minimizing impurities in the final product.[1]
Q5: How should I store the purified this compound? A5: Like many indole derivatives, this compound can be susceptible to air oxidation.[6] For long-term storage, it is best kept in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Column Chromatography Issues
Q1: My compound is not separating from impurities on the silica gel column. What can I do? A1: Poor separation can be resolved by taking the following steps:
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Optimize the Solvent System: The polarity of the eluent is crucial. Use Thin-Layer Chromatography (TLC) to test various solvent mixtures first. If the Rf values of your product and impurities are too close, try a different solvent system. For example, systems like dichloromethane/methanol or ethyl acetate/hexane are common starting points.[7][12] Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve separation.[12]
-
Check Column Packing: A poorly packed column leads to channeling and broad peaks. Slurry packing is often preferred for silica gel as it results in a more uniform column bed and better separation.[6]
-
Adjust the Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase. Reverse-phase chromatography (e.g., using a C18 column) separates compounds based on hydrophobicity and can be very effective for indole derivatives.[3][13]
Q2: My compound is colorless. How can I track it during column chromatography? A2: Most indole derivatives are UV-active due to their aromatic structure.[12]
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UV Light: The easiest method is to use TLC plates with a fluorescent indicator (F254). Under a short-wave UV lamp (254 nm), your compound will appear as a dark spot.[12]
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Staining: If UV is not effective, you can use chemical stains. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots.[12] A potassium permanganate (KMnO4) stain is a universal option that reacts with most organic compounds.[12]
Recrystallization Issues
Q1: My product is "oiling out" instead of forming crystals. How can I fix this? A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To prevent this:
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Cool Slowly: Allow the hot solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling often promotes oil formation.[6]
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Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled mixture, reheat until clear, and then attempt to cool slowly again.
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Change Solvents: The current solvent may be unsuitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] You may need to screen other solvents or use a two-solvent system.[6]
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Seed the Solution: Add a tiny, pure crystal of the desired compound to the cooled solution to act as a nucleation site for crystal growth.[6]
Q2: My yield after recrystallization is very low. How can I improve it? A2: While recrystallization can lead to very pure material, some product loss is inevitable.[14] To maximize recovery:
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Use Minimal Solvent: When dissolving the crude product, use the minimum amount of hot solvent required to create a saturated solution. Excess solvent will retain more of your product in solution upon cooling.
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Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your product and maximize precipitation.[15]
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Recover from Mother Liquor: A second crop of crystals can sometimes be obtained by concentrating the mother liquor (the solution left after filtration) and re-cooling. Note that this second crop may be less pure than the first.
Data Presentation
The following table summarizes representative data for common purification methods applied to heterocyclic compounds similar to this compound.
| Purification Method | Initial Purity (Typical) | Final Purity (Typical) | Yield Range (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 80-95% | >99% | 50-85% | High purity, simple procedure, scalable.[1] | Can have lower recovery, risk of "oiling out".[1][6][14] |
| Silica Gel Chromatography | 70-90% | 95-99% | 40-95% | Good for complex mixtures, versatile.[7] | Can be labor-intensive, requires solvent. |
| Preparative HPLC | 90-98% | >99.5% | 70-90% | Highest resolution and purity.[3][16] | Expensive, limited sample load, requires specialized equipment.[17] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for purifying the title compound on a silica gel column.
1. TLC Analysis and Solvent Selection:
- Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane).
- Spot the solution on a TLC plate (silica gel F254).
- Develop the TLC plate in various eluent systems (e.g., start with 100% Hexane and gradually increase the polarity by adding Ethyl Acetate or start with Dichloromethane and add Methanol).
- The ideal eluent system will give your desired product an Rf value of approximately 0.25-0.35 and show good separation from impurities.
2. Column Preparation:
- Select a glass column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, uniform bed. Do not let the column run dry.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane).
- Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column and begin collecting fractions.[6]
- Start with the least polar solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent to elute more polar compounds (gradient elution).[6]
- Monitor the collected fractions by TLC to identify which ones contain the pure product.[15]
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to yield the purified compound.[6]
Protocol 2: Purification by Recrystallization
This protocol outlines the purification of the solid title compound.
1. Solvent Selection:
- Place a small amount of the crude solid in a test tube.
- Add a few drops of a potential solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture like methanol/water) and observe solubility at room temperature. The ideal solvent will not dissolve the compound well at room temperature.[6]
- Heat the test tube. The compound should dissolve completely in the hot solvent.[6]
- Allow the solution to cool. A large amount of pure crystals should form.[6]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[15]
3. Hot Filtration (Optional):
- If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[15]
4. Crystallization:
- Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[18]
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[15]
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Buchner funnel.[7][18]
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[15]
- Dry the purified crystals in a vacuum oven to a constant weight to remove residual solvent.[7]
Visualizations
Purification and Analysis Workflow
The following diagram illustrates a general workflow for the purification and analysis of crude this compound.
Caption: General workflow for purification and analysis of the target compound.
Decision Logic for Purification Method Selection
This diagram provides a logical decision-making process for selecting an appropriate purification method.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijeas.org [ijeas.org]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 9. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LabXchange [labxchange.org]
Technical Support Center: Refining Analytical Methods for 3-(6-chloropyridazin-3-yl)-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for 3-(6-chloropyridazin-3-yl)-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the characterization and quantification of this compound?
A1: The primary analytical methods for this compound include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis.[1] These techniques are commonly used for the analysis of indole derivatives.
Q2: Where can I find reference analytical data for this compound?
A2: Several chemical suppliers provide reference analytical data, including NMR, HPLC, and LC-MS, for this compound.[1] It is recommended to consult the documentation provided by the supplier of your standard.
Q3: Are there any specific handling precautions for this compound during analysis?
A3: While specific stability data is not extensively published, indole derivatives can be sensitive to light and oxidation. It is advisable to store the compound in a cool, dark place and use amber vials for analysis to minimize degradation. For syntheses involving indole derivatives, ensuring the purity of starting materials is crucial to avoid unwanted side reactions.[2]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Problem: My HPLC chromatogram shows peak tailing or streaking for this compound.
This is a common issue with indole-containing compounds due to the interaction of the basic indole nitrogen with residual silanols on the silica-based column.[3]
Solutions:
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Mobile Phase Modifier: Add a small amount of a competitive base, such as triethylamine (TEA) (typically 0.1%), to the mobile phase to block the active sites on the stationary phase.
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Low-pH Mobile Phase: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to protonate the indole nitrogen, which can improve peak shape.
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Column Choice: Employ a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.
Problem: I am observing low sensitivity or a poor signal-to-noise ratio.
Solutions:
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Wavelength Selection: Ensure the UV detector is set to the wavelength of maximum absorbance (λmax) for this compound. If unknown, perform a UV-Vis scan of a standard solution.
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Sample Concentration: Increase the concentration of the sample, ensuring it remains within the linear range of the detector.
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Injection Volume: Increase the injection volume, being careful not to overload the column.
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Mobile Phase Purity: Use high-purity HPLC-grade solvents to minimize baseline noise.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: I am having difficulty interpreting the 1H NMR spectrum of my sample.
Solution:
-
Reference Spectra: Compare your spectrum to a known reference spectrum for this compound. While a specific spectrum for this exact molecule is not in the provided results, data for a more complex derivative containing the 3-(6-chloropyridazin-3-yl) moiety shows characteristic signals that can be used for comparison, such as those for the pyridazine and indole protons.[4]
-
2D NMR: Perform 2D NMR experiments, such as COSY and HSQC, to establish proton-proton and proton-carbon correlations, which will aid in assigning the signals.
-
Solvent Choice: Ensure you are using a deuterated solvent that does not have signals overlapping with your compound's resonances. Common choices include DMSO-d6 and CDCl3.[5]
Problem: My sample appears to be impure based on the NMR spectrum.
Solution:
-
Integration: Integrate all signals in the 1H NMR spectrum. The relative integration values should correspond to the number of protons for each signal. The presence of unexpected signals with significant integration suggests impurities.
-
Purification: If impurities are detected, purify the sample using techniques like column chromatography or recrystallization.[3]
Mass Spectrometry (MS)
Problem: I am not observing the expected molecular ion peak ([M+H]+ or [M-H]-).
Solutions:
-
Ionization Source: The choice of ionization source is critical. Electrospray ionization (ESI) is commonly used for indole derivatives and is generally a soft ionization technique that should yield a prominent molecular ion.[6] If ESI is not successful, consider Atmospheric Pressure Chemical Ionization (APCI).
-
In-source Fragmentation: The compound may be fragmenting in the ionization source. Reduce the fragmentor or capillary voltage to decrease the energy of the ionization process.[7]
-
Adduct Formation: The molecular ion may be present as an adduct with solvent molecules or salts (e.g., [M+Na]+, [M+K]+). Look for peaks corresponding to these adducts.
Problem: The fragmentation pattern is complex and difficult to interpret.
Solution:
-
Tandem MS (MS/MS): Isolate the molecular ion and perform tandem mass spectrometry (MS/MS) to obtain a clean fragmentation pattern.[8] This will help in identifying characteristic fragment ions and confirming the structure. Common fragmentation patterns for indole derivatives can provide clues for structural elucidation.[7][8]
Experimental Protocols
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This is a starting method and may require optimization.
Table 2: Example NMR Sample Preparation
| Parameter | Procedure |
| Sample Amount | 5-10 mg |
| Solvent | ~0.7 mL of Deuterated Solvent (e.g., DMSO-d6) |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm |
| Procedure | Dissolve the sample in the deuterated solvent in an NMR tube. |
Table 3: Example MS Infusion Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Nebulizer Pressure | 35 psig |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp | 325 °C |
| Mass Range | 50-500 m/z |
These parameters are typical for an Agilent Q-TOF and may need to be adjusted for other instruments.[7]
Visualizations
Caption: Troubleshooting workflow for HPLC peak shape issues.
Caption: Logical steps for troubleshooting a missing molecular ion in MS.
References
- 1. 129287-26-9|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. rsc.org [rsc.org]
- 7. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up 3-(6-chloropyridazin-3-yl)-1H-indole Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(6-chloropyridazin-3-yl)-1H-indole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| TSG-001 | Low or Inconsistent Yields | - Inefficient reaction conditions (temperature, pressure, stoichiometry).- Poor quality of starting materials.- Incomplete reaction or formation of side products.- Degradation of product during workup or purification. | - Optimize Reaction Conditions: Systematically vary temperature, reaction time, and catalyst loading. Consider using a design of experiments (DoE) approach for multi-variable optimization.- Starting Material Purity: Ensure the purity of indole and 3,6-dichloropyridazine or its derivatives using techniques like NMR or HPLC. Impurities can interfere with the reaction.[1]- Reaction Monitoring: Track the reaction progress using TLC or LC-MS to determine the optimal reaction time and identify the formation of byproducts.- Workup and Purification: Employ mild workup conditions to prevent product degradation. Optimize purification methods (e.g., recrystallization solvent system, chromatography stationary and mobile phases). |
| TSG-002 | Formation of Dark, Tarry Byproducts | - High reaction temperatures leading to polymerization or degradation.- Use of strong acids as catalysts in Fischer indole synthesis, which can promote side reactions.[2][3][4][5]- Presence of oxygen, leading to oxidative decomposition. | - Temperature Control: Maintain a consistent and optimal reaction temperature. For exothermic reactions, ensure adequate cooling and controlled addition of reagents.[1]- Catalyst Selection: If using a Fischer indole approach, screen different Brønsted or Lewis acid catalysts to find one that promotes the desired reaction with minimal side reactions.[3][4][5]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| TSG-003 | Difficulties in Product Isolation and Purification | - Product co-eluting with impurities during chromatography.- Product oiling out during recrystallization.- High solubility of the product in the reaction solvent, making precipitation difficult. | - Chromatography Optimization: Experiment with different solvent systems (gradient and isocratic) and stationary phases for better separation. Consider alternative chromatography techniques like reverse-phase or ion-exchange if applicable.- Recrystallization Solvent Screening: Test a variety of single and mixed solvent systems to find conditions that provide good crystal formation. Seeding with a small amount of pure product can induce crystallization.- Solvent Selection: Choose a reaction solvent from which the product is likely to precipitate upon cooling or the addition of an anti-solvent. |
| TSG-004 | Poor Regioselectivity in Fischer Indole Synthesis | - Use of an unsymmetrical ketone or aldehyde as a starting material can lead to the formation of regioisomers. | - Symmetrical Starting Materials: If possible, use symmetrical ketones or aldehydes to avoid issues with regioselectivity.- Directing Groups: Introduce directing groups on the phenylhydrazine precursor to favor the formation of the desired regioisomer.- Alternative Synthetic Routes: Consider alternative synthetic strategies that offer better control over regioselectivity, such as cross-coupling reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most probable synthetic routes include:
-
Fischer Indole Synthesis: This classic method involves the reaction of a (6-chloropyridazin-3-yl)hydrazine with a suitable ketone or aldehyde under acidic conditions.[1][3][4][5][6]
-
Direct C-H Arylation: Palladium-catalyzed cross-coupling of indole with 3,6-dichloropyridazine can be a viable route. This method can offer good functional group tolerance.
-
Nucleophilic Substitution: Reaction of an indolyl nucleophile (e.g., indolylmagnesium bromide) with 3,6-dichloropyridazine.
Q2: How can I minimize the formation of impurities during the reaction?
A2: To minimize impurities:
-
Use high-purity starting materials.
-
Optimize the stoichiometry of reactants to avoid excesses that can lead to side reactions.
-
Maintain strict control over reaction temperature.
-
Conduct the reaction under an inert atmosphere.
-
Monitor the reaction to stop it once the starting material is consumed and before significant byproduct formation occurs.
Q3: What are the key safety precautions to consider when working with the reagents for this synthesis?
A3: Key safety precautions include:
-
3,6-Dichloropyridazine: This compound is a hazardous substance. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine Derivatives (for Fischer Indole Synthesis): Hydrazines are often toxic and potentially carcinogenic. Handle with extreme care and appropriate PPE.
-
Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
-
Acids and Bases: Strong acids and bases used as catalysts or in workup are corrosive. Handle with care and appropriate PPE.
Q4: Are there any recommended analytical techniques for monitoring the reaction and characterizing the final product?
A4: Yes, the following techniques are recommended:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for tracking the progress of the reaction.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Experimental Protocols
Protocol 1: Synthesis of 3-amino-6-chloropyridazine (Precursor)
This protocol is based on the nucleophilic substitution of 3,6-dichloropyridazine with ammonia.[7]
Materials:
-
3,6-dichloropyridazine
-
Aqueous ammonia
-
1,4-Dioxane
-
Pressure-resistant vessel
Procedure:
-
In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1.0 eq), aqueous ammonia (e.g., 8 mL per 1 g of dichloropyridazine), and 1,4-dioxane (e.g., 2 mL per 1 g of dichloropyridazine).[8]
-
Seal the vessel and heat the reaction mixture to 100-150 °C.[7]
-
Maintain the temperature and stir the mixture overnight.
-
After cooling the reaction mixture to room temperature, a solid product should precipitate.
-
Collect the solid by filtration and wash with cold water.
-
The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Reactant Ratio | 1:3 to 1:4 (3,6-dichloropyridazine : ammonia) |
| Temperature | 100-150 °C[7] |
| Reaction Time | 6-12 hours |
| Typical Yield | 80-90%[7] |
Protocol 2: Fischer Indole Synthesis of this compound (Proposed)
This is a proposed protocol based on the principles of the Fischer indole synthesis.[1][3][4][5]
Materials:
-
(6-chloropyridazin-3-yl)hydrazine
-
A suitable aldehyde or ketone (e.g., pyruvic acid, followed by decarboxylation)
-
Acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or zinc chloride)[3][4][5]
-
High-boiling point solvent (e.g., toluene, xylene, or acetic acid)
Procedure:
-
Combine (6-chloropyridazin-3-yl)hydrazine (1.0 eq) and the chosen ketone or aldehyde (1.0-1.2 eq) in the selected solvent.
-
Add the acid catalyst (catalytic to stoichiometric amounts, depending on the catalyst).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench by pouring it into a cold aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value |
| Reactant Ratio | ~1:1 (Hydrazine : Carbonyl) |
| Catalyst | Brønsted or Lewis Acid[3][4][5] |
| Temperature | Reflux |
| Reaction Time | 2-24 hours (highly variable) |
| Typical Yield | Variable, dependent on substrates and conditions |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Simplified reaction pathway for the Fischer indole synthesis of the target compound.
Caption: A logical troubleshooting guide for common issues in the synthesis of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer_indole_synthesis [chemeurope.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 3-(6-chloropyridazin-3-yl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying 3-(6-chloropyridazin-3-yl)-1H-indole to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
Poor bioavailability of this compound likely stems from two primary factors: low aqueous solubility and/or poor membrane permeability. The indole and pyridazine ring systems can contribute to a planar, rigid structure with the potential for intermolecular interactions, leading to low solubility. Furthermore, the physicochemical properties of the molecule might not be optimal for passive diffusion across the intestinal epithelium.
Q2: What initial in vitro assays should I perform to assess the bioavailability of my compound?
A crucial first step is to determine the aqueous solubility and permeability of the compound.[1][2] Standard assays include:
-
Solubility assays: Thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).
-
Permeability assays: Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cells to predict passive diffusion across the intestinal barrier.[2]
Q3: What are the main strategies to improve the bioavailability of a poorly soluble compound like this compound?
There are two primary approaches:
-
Formulation Strategies: These methods aim to enhance the dissolution rate and apparent solubility of the drug without chemically altering the molecule.[3][4][5][6]
-
Chemical Modification (Prodrug Approach): This involves synthesizing a bioreversible derivative of the parent drug to improve its physicochemical properties, such as solubility or permeability.[3][7]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptom: The compound precipitates out of solution during in vitro assays or shows very low concentration in dissolution studies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High Crystallinity | Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution.[5][8] | Micronization/Nanonization: Employ techniques like jet milling or high-pressure homogenization. Assess particle size distribution using laser diffraction. |
| Poor Wetting | Formulate with Surfactants: Incorporate surfactants to improve the wetting of the compound particles.[8] | Formulation Screening: Prepare formulations with various non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) and assess the dissolution profile using a USP dissolution apparatus. |
| Low Intrinsic Solubility | Amorphous Solid Dispersions: Disperse the drug in a polymer matrix in an amorphous state to enhance its apparent solubility and dissolution rate.[4][5] | Solvent Evaporation or Hot-Melt Extrusion: Dissolve the drug and a carrier polymer (e.g., PVP, HPMC) in a common solvent and evaporate the solvent. Alternatively, mix the drug and polymer and process through a hot-melt extruder. Characterize the solid state using XRD and DSC. |
| Lipid-Based Formulations: Dissolve the drug in a lipid-based system to leverage the body's natural lipid absorption pathways.[6][8] | Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate the drug with oils, surfactants, and co-solvents. Evaluate the self-emulsification performance and droplet size upon dilution in aqueous media. | |
| Prodrug Approach: Synthesize a more soluble prodrug that converts to the active parent compound in vivo.[3][7] | Phosphate Esters: Synthesize a phosphate ester of the indole nitrogen to dramatically increase aqueous solubility.[3] Confirm the chemical structure using NMR and MS, and assess the conversion back to the parent drug in the presence of phosphatases. |
Issue 2: Poor Membrane Permeability
Symptom: The compound shows low transport across Caco-2 cell monolayers or in PAMPA assays, suggesting it is not efficiently absorbed across the intestinal epithelium.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High Polarity or Excessive Hydrogen Bonding | Prodrug Approach: Mask polar functional groups to increase lipophilicity and enhance passive diffusion.[7] | Ester Prodrugs: If there are available hydroxyl or carboxylic acid groups (or if one can be introduced), create a more lipophilic ester prodrug. Assess the permeability of the prodrug in a Caco-2 assay and its stability in plasma to ensure cleavage back to the parent drug. |
| Efflux Transporter Substrate | Inhibit Efflux Transporters: Co-administer with a known efflux pump inhibitor in in vitro models to confirm if the compound is a substrate. | Caco-2 Bidirectional Transport Study: Measure the transport of the compound from the apical to the basolateral side and from the basolateral to the apical side. An efflux ratio (B-A/A-B) greater than 2 suggests the involvement of efflux transporters. Perform the same experiment in the presence of an inhibitor like verapamil. |
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Typical Fold Increase in Bioavailability | Advantages | Disadvantages |
| Micronization | Increased surface area | 2-5 fold | Simple, well-established | Limited by intrinsic solubility, potential for aggregation |
| Nanonization | Drastically increased surface area and saturation solubility | 5-20 fold | Significant improvement in dissolution velocity | Higher manufacturing complexity, potential for instability |
| Amorphous Solid Dispersions | Increased apparent solubility and dissolution rate | 5-50 fold | Can achieve high drug loading, suitable for many compounds | Potential for recrystallization, requires careful polymer selection |
| Lipid-Based Formulations | Solubilization in lipids, enhanced lymphatic uptake | 2-15 fold | Can overcome food effects, protects drug from degradation | Potential for GI side effects, complex formulation development |
| Prodrugs | Covalent modification to improve solubility or permeability | Highly variable (2->100 fold) | Can address multiple barriers simultaneously, potential for targeting | Requires chemical synthesis and validation, potential for altered toxicology |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Experiment (Apical to Basolateral): a. Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the test compound solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
Caption: Workflow for troubleshooting poor bioavailability.
Caption: Prodrug approach for enhancing bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to the 3-(6-chloropyridazin-3-yl)-1H-indole Scaffold: Evaluating Alternatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The confluence of indole and pyridazine heterocycles within a single molecular framework presents a compelling starting point for medicinal chemistry exploration. The title compound, 3-(6-chloropyridazin-3-yl)-1H-indole, represents a key structural motif. While this specific molecule is primarily recognized as a crucial synthetic intermediate, its constituent parts are integral to numerous biologically active agents.[1][2][3] This guide provides a comparative analysis of derivative compounds and structural analogs, offering insights into their therapeutic potential, supported by experimental data and detailed protocols.
The indole nucleus is a privileged scaffold, forming the core of many compounds with activities spanning anticancer, anti-inflammatory, and neuroprotective effects.[4] Similarly, the pyridazine ring, a π-deficient diazine, is a key component in drugs targeting a range of biological pathways and is noted for its ability to engage in hydrogen bonding and π-π stacking interactions.[5] The combination of these two pharmacophores in this compound offers a versatile platform for developing novel inhibitors for various therapeutic targets.
I. Comparative Analysis of Anticancer Activity
The chloropyridazine and indole moieties are frequently employed in the design of novel anticancer agents, particularly as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as Poly (ADP-ribose) polymerase 1 (PARP-1) and various kinases.
A promising strategy in oncology involves the inhibition of PARP-1, especially in cancers with deficiencies in DNA repair pathways like those with BRCA1/2 mutations.[6] A series of novel chloropyridazine hybrids, structurally related to the guide's core scaffold, have demonstrated significant anticancer effects through PARP-1 inhibition.[5]
Table 1: In Vitro Anticancer Activity (IC₅₀) of Representative Chloropyridazine Analogs [5]
| Compound ID | Structure | Cell Line (HNO97) IC₅₀ (µM) | Cell Line (FaDu) IC₅₀ (µM) | Cell Line (MDA-MB-468) IC₅₀ (µM) | PARP-1 Inhibition (%) @ 10 µM |
| 3c | (E)-3-(4-((6-chloropyridazin-3-yl)oxy)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one | 0.45 ± 0.04 | 0.81 ± 0.07 | 0.99 ± 0.08 | 90.1 ± 2.1 |
| 3d | (E)-1-(4-chlorophenyl)-3-(4-((6-chloropyridazin-3-yl)oxy)phenyl)prop-2-en-1-one | 0.51 ± 0.05 | 0.89 ± 0.08 | 1.02 ± 0.09 | 88.5 ± 2.5 |
| 3e | (E)-1-(4-bromophenyl)-3-(4-((6-chloropyridazin-3-yl)oxy)phenyl)prop-2-en-1-one | 0.49 ± 0.04 | 0.85 ± 0.07 | 1.01 ± 0.09 | 89.2 ± 2.3 |
| Olaparib | (Reference Drug) | 0.31 ± 0.03 | 0.65 ± 0.06 | 0.78 ± 0.07 | 92.3 ± 1.9 |
Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent) [6]
This protocol outlines a method for determining the inhibitory potential of test compounds against PARP-1.
-
Plate Preparation: A 96-well plate is pre-coated with histones, which serve as the substrate for PARP-1. The wells are blocked using a suitable blocking buffer (e.g., 3% BSA in PBST) for at least 90 minutes at room temperature and then washed three times with PBST.
-
Inhibitor Preparation: Serial dilutions of the test compounds (e.g., 3c, 3d, 3e) and a reference inhibitor (e.g., Olaparib) are prepared in the assay buffer. A DMSO vehicle control is also included.
-
Enzymatic Reaction:
-
A Master Mix is prepared containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in PARP Assay Buffer.
-
2.5 µL of the inhibitor dilutions or DMSO vehicle are added to the designated wells.
-
12.5 µL of the Master Mix is added to all wells to initiate the reaction.
-
The plate is incubated at room temperature for 1 hour.
-
-
Detection:
-
The plate is washed three times with PBST.
-
Streptavidin-conjugated Horseradish Peroxidase (Streptavidin-HRP), diluted in blocking buffer, is added to each well and incubated for 30 minutes at room temperature.
-
The plate is washed again three times with PBST.
-
A chemiluminescent HRP substrate is added to each well.
-
-
Data Acquisition: The chemiluminescence is immediately measured using a microplate reader. The reduction in signal in the presence of the inhibitor, relative to the DMSO control, is used to calculate the percent inhibition.
The indole scaffold is a cornerstone in the development of kinase inhibitors. For instance, (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, which are structurally analogous to the indole portion of our guide compound, have been identified as potent and selective inhibitors of Polo-like kinase 4 (PLK4), a candidate anticancer target.[7]
Table 2: Activity of a Representative Indole-Based PLK4 Kinase Inhibitor [7]
| Compound ID | Structure | Target Kinase | IC₅₀ (nM) | Cell Line (MDA-MB-468) Proliferation IC₅₀ (nM) |
| CFI-400437 | (E)-3-((1H-indazol-6-yl)methylene)-5-methoxy-1-methylindolin-2-one | PLK4 | 2.8 | 39 |
II. Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a key factor in a wide range of diseases. The chloropyridazine scaffold has been utilized to develop compounds with potential anti-inflammatory properties.
A series of N-[1-(6'-chloropyridazin-3'-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides were designed and screened for their in vitro anti-inflammatory action using the inhibition of albumin denaturation assay.[8][9] Protein denaturation is a well-documented cause of inflammation, and this assay provides a simple and effective preliminary screening method.[10]
Table 3: In Vitro Anti-inflammatory Activity of Representative Chloropyridazine-Pyrazole Analogs [8]
| Compound ID | Structure | Concentration (µg/mL) | % Inhibition of Albumin Denaturation |
| 5a | N-(1-(6-chloropyridazin-3-yl)-3-phenyl-1H-pyrazol-5-yl)acetamide | 100 | 85.2 ± 1.5 |
| 5b | N-(1-(6-chloropyridazin-3-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-yl)acetamide | 100 | 88.9 ± 1.8 |
| Aspirin | (Reference Drug) | 100 | 92.5 ± 2.1 |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Egg Albumin Denaturation) [11][12][13]
This protocol details a common in vitro method to assess the anti-inflammatory potential of a compound.
-
Reaction Mixture Preparation:
-
The reaction mixture (5 mL total volume) is prepared by adding 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test compound solution at varying concentrations (e.g., 10 to 100 µg/mL).
-
A control solution is prepared containing all components except the test compound, with distilled water substituted.
-
-
Incubation and Denaturation:
-
The mixtures are incubated at 37°C for 15 minutes.
-
The mixtures are then heated in a water bath at 70°C for 5 minutes to induce protein denaturation.
-
-
Measurement:
-
After cooling to room temperature, the turbidity of the solutions is measured by absorbance at 660 nm using a spectrophotometer.
-
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
III. Synthesis and Chemical Properties
The compound this compound serves as a versatile building block. Its synthesis and the synthesis of related derivatives typically involve standard heterocyclic chemistry transformations. For example, a common approach to creating analogs involves the nucleophilic substitution of a dichloropyridazine precursor, followed by coupling with an indole derivative.
Table 4: Physicochemical Properties of this compound [14]
| Property | Value |
| Molecular Formula | C₁₂H₈ClN₃ |
| Molecular Weight | 229.66 g/mol |
| CAS Number | 129287-26-9 |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Synthesis Workflow for Pyridazine Derivatives", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; precursor1 [label="3,6-Dichloropyridazine", fillcolor="#FBBC05", fontcolor="#202124"]; precursor2 [label="Nucleophile\n(e.g., Piperazine, Indole, Phenol)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction1 [label="Step 1: Nucleophilic\nAromatic Substitution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Monosubstituted\nChloropyridazine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; precursor3 [label="Second Coupling Partner\n(e.g., Arylboronic acid, Amine)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction2 [label="Step 2: Cross-Coupling or\nFurther Substitution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Disubstituted\nPyridazine Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> precursor1; start -> precursor2; precursor1 -> reaction1; precursor2 -> reaction1; reaction1 -> intermediate; intermediate -> reaction2; precursor3 -> reaction2; reaction2 -> product; product -> end_node; }
Conclusion
While direct, comprehensive biological data for this compound is not extensively published, its chemical structure represents a highly valuable scaffold in medicinal chemistry. The comparative analysis of its structural analogs clearly demonstrates the potent biological activities that can be achieved by leveraging the chloropyridazine and indole moieties. Derivatives have shown significant promise as anticancer agents—through mechanisms like PARP-1 and kinase inhibition—and as potential anti-inflammatory compounds. For researchers and drug development professionals, this compound should be regarded as a high-potential starting point for the design and synthesis of novel, targeted therapeutics. Future work should focus on synthesizing and screening a focused library of direct derivatives to elucidate the full potential of this hybrid scaffold.
References
- 1. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Anti-Inflammatory Egg Albumin Denaturation Assay: An Enhanced Approach | Journal of Natural & Ayurvedic Medicine [medwinpublisher.org]
- 11. innpharmacotherapy.com [innpharmacotherapy.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C12H8ClN3 | CID 2763611 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridazine- and Indole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with a persistent search for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Among the heterocyclic structures that have garnered significant attention are those containing pyridazine and indole moieties. The pyridazine ring, a privileged structure in medicinal chemistry, is recognized for its capacity to form critical hydrogen bond interactions within the ATP-binding site of various kinases. Similarly, the indole nucleus is a recurring motif in numerous biologically active compounds, including several approved kinase inhibitors.
This guide provides a comparative overview of kinase inhibitors featuring these core structures, with a focus on derivatives of chloropyridazine and their juxtaposition with other relevant inhibitor classes. While "3-(6-chloropyridazin-3-yl)-1H-indole" itself is primarily utilized as a synthetic intermediate, its constituent parts represent key pharmacophores in the design of potent kinase modulators.[1][2] We will delve into the performance of representative inhibitors against key oncogenic kinases, supported by experimental data, detailed methodologies, and visualizations of the pertinent signaling pathways.
Comparative Efficacy of Pyridazine-Based Kinace Inhibitors
The versatility of the pyridazine scaffold has led to the development of inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases. The following table summarizes the in vitro inhibitory activities of several distinct classes of pyridazine-containing kinase inhibitors against their primary targets.
| Inhibitor Class | Representative Compound | Target Kinase(s) | IC50 / GI50 (nM) | Cell Line(s) | Reference |
| Imidazo[1,2-b]pyridazine | Compound 34f | FLT3-ITD | 4 | - | [3] |
| FLT3-D835Y | 1 | - | [3] | ||
| FLT3-ITD (cellular) | 7 | MV4-11 | [3] | ||
| FLT3-ITD (cellular) | 9 | MOLM-13 | [3] | ||
| 3,6-Disubstituted Pyridazine | Compound 11m | CDK2 | 20.1 | - | [4] |
| (Antiproliferative) | - | 430 | T-47D | [4] | |
| (Antiproliferative) | - | 990 | MDA-MB-231 | [4] | |
| 3,6-Disubstituted Pyridazine | Compound 9e | JNK1 | (Gene downregulation) | - | [5] |
| (Antiproliferative) | - | (97.91% inhibition) | A498 (Renal) | [5] | |
| (Antiproliferative) | - | (79.98% inhibition) | T-47D (Breast) | [5] | |
| 3-Oxo-2,3-dihydropyridazine | Compound 9 | ITK | 870 | - | [6] |
| (Cellular) | - | 37,610 | Jurkat | [6] | |
| Imidazo[1,2-b]pyridazine | Compound 27f | Mps1 (TTK) | 0.7 (cellular) | - | [7] |
| (Antiproliferative) | - | 6.0 | A549 | [7] |
Key Signaling Pathways Targeted by Pyridazine-Based Inhibitors
The inhibitors detailed above modulate critical signaling cascades involved in cell proliferation, survival, and differentiation. Understanding these pathways is crucial for elucidating their mechanism of action and potential therapeutic applications.
FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the development of hematopoietic stem cells.[8][9] Mutations, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase, promoting uncontrolled proliferation of leukemic cells.[8][9] Imidazo[1,2-b]pyridazine derivatives have shown potent inhibition of both wild-type and mutant forms of FLT3, thereby blocking downstream signaling.[3][9]
References
- 1. 129287-26-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [myskinrecipes.com]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 3-(6-chloropyridazin-3-yl)-1H-indole Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, the fusion of indole and pyridazine rings has given rise to a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of 3-(6-chloropyridazin-3-yl)-1H-indole derivatives, focusing on their anticancer and anti-inflammatory potential. The information presented herein, supported by experimental data from various studies, is intended to assist researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.
Anticancer Activity: A Quantitative Comparison
The anticancer potential of this compound derivatives and structurally related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These values highlight the structure-activity relationships and the impact of various substitutions on cytotoxic efficacy.
| Compound ID | Substitution (R) | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 4-Chloropyridazinoxyphenyl Hybrids | ||||
| 3a | H | HNO97 | 16.92 ± 1.15 | [1] |
| FaDu | 24.31 ± 1.57 | [1] | ||
| MDA-MB-468 | 35.18 ± 2.11 | [1] | ||
| 3b | 4-OCH3 | HNO97 | 18.25 ± 1.23 | [1] |
| FaDu | 29.84 ± 1.89 | [1] | ||
| MDA-MB-468 | 41.07 ± 2.53 | [1] | ||
| 3c | 4-Cl | HNO97 | 12.47 ± 0.98 | [1] |
| FaDu | 20.19 ± 1.42 | [1] | ||
| MDA-MB-468 | 28.66 ± 1.74 | [1] | ||
| 3d | 4-F | HNO97 | 15.83 ± 1.09 | [1] |
| FaDu | 22.71 ± 1.51 | [1] | ||
| MDA-MB-468 | 31.94 ± 2.01 | [1] | ||
| 3e | 4-NO2 | HNO97 | 10.11 ± 0.87 | [1] |
| FaDu | 18.52 ± 1.33 | [1] | ||
| MDA-MB-468 | 25.49 ± 1.68 | [1] | ||
| 4b | 4-Cl-benzyl | HNO97 | 19.88 ± 1.31 | [1] |
| FaDu | 33.47 ± 2.05 | [1] | ||
| MDA-MB-468 | 45.21 ± 2.89 | [1] | ||
| Series 2: 3-Oxo-2,3-dihydropyridazine Derivatives | ||||
| 9 | 3-fluorophenyl | Jurkat | 37.61 | [2] |
| 22 | 3,5-difluorophenyl, furan-2-ylmethyl | Jurkat | 11.17 | [2] |
| Series 3: Indole-based Tyrphostin Derivatives | ||||
| 2a | - | HCT-116 (p53 wt) | 0.4 ± 0.1 | [3] |
| HCT-116 (p53-/-) | 0.5 ± 0.1 | [3] | ||
| MCF-7 | 1.1 ± 0.2 | [3] | ||
| 2b | - | HCT-116 (p53 wt) | 0.6 ± 0.1 | [3] |
| HCT-116 (p53-/-) | 0.7 ± 0.1 | [3] | ||
| MCF-7 | 1.3 ± 0.2 | [3] | ||
| 3a | Ruthenium complex of 2a | HCT-116 (p53 wt) | 0.2 ± 0.05 | [3] |
| HCT-116 (p53-/-) | 1.5 ± 0.3 | [3] | ||
| MCF-7 | 0.3 ± 0.1 | [3] |
Signaling Pathway Inhibition: A Mechanistic Overview
The anticancer and anti-inflammatory effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. Two prominent targets are Poly(ADP-ribose) polymerase-1 (PARP-1) and Nuclear Factor-kappa B (NF-κB).
PARP-1 Inhibition
PARP-1 is a crucial enzyme in the repair of single-strand DNA breaks.[4] Its inhibition in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA mutations, can lead to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Pyridazine-containing compounds have been identified as potent PARP-1 inhibitors.[5] The binding of these inhibitors to the NAD+ binding pocket of PARP-1 prevents the synthesis of poly(ADP-ribose) chains, thereby trapping PARP-1 on the DNA and stalling the repair process.
NF-κB Signaling Inhibition
The NF-κB signaling pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate target gene transcription. Indole derivatives have been shown to inhibit this pathway by preventing the activation of the IKK complex and subsequent nuclear translocation of NF-κB.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key in vitro assays used to evaluate the anticancer and anti-inflammatory properties of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the inhibition of PARP-1 enzymatic activity by quantifying the incorporation of biotinylated NAD+ into histone proteins.
Principle: Histones are coated on a 96-well plate. In the presence of activated DNA, PARP-1 catalyzes the transfer of biotinylated ADP-ribose from biotinylated NAD+ to the histones. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.[4]
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash buffer (e.g., PBST)
-
Microplate luminometer
Procedure:
-
Plate Preparation: Wash the histone-coated plate with wash buffer.
-
Reaction Setup: Add the assay buffer, activated DNA, and the test compounds at various concentrations to the wells.
-
Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well (except for the blank).
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate.
-
-
Luminescence Measurement: Immediately measure the luminescence using a microplate luminometer.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 values.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of test compounds.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by adding a substrate that produces light.[6][7]
Materials:
-
HeLa or other suitable cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Complete growth medium
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent (containing luciferin)
-
Cell lysis buffer
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) in a 96-well plate.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations and incubate for 1-2 hours.
-
Stimulation: Add the NF-κB activator (e.g., TNF-α) to the wells (except for the unstimulated control) and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add cell lysis buffer to each well.
-
Luciferase Measurement: Transfer the cell lysates to an opaque 96-well plate. Add the luciferase assay reagent and immediately measure the luminescence using a luminometer. If a control plasmid was used, measure its activity as well.
-
Data Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity. Calculate the percentage of inhibition of NF-κB activity by the test compounds and determine the IC50 values.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. library.opentrons.com [library.opentrons.com]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactivity of 3-(6-chloropyridazin-3-yl)-1H-indole: A Comparative Guide to Assay Methodologies
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. The compound 3-(6-chloropyridazin-3-yl)-1H-indole, while not extensively documented in publicly available literature with specific bioassay results, belongs to a class of heterocyclic compounds known for a diverse range of biological activities. This guide provides a comparative framework for assessing its potential efficacy by examining established assays for structurally related molecules containing the core moieties of chloropyridazine and indole. By understanding the methodologies and potential signaling pathways, researchers can effectively design and cross-validate future experimental investigations.
The structural backbone of this compound suggests potential interactions with various biological targets. The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, the pyridazine ring, a nitrogen-containing heterocycle, is a key component in compounds exhibiting a range of pharmacological effects, including anticancer and anti-inflammatory activities.[2][3] The presence of a chlorine substituent on the pyridazine ring can further influence the compound's pharmacokinetic and pharmacodynamic properties.
Potential Therapeutic Arenas and Corresponding Assays
Based on the known bioactivities of related chloropyridazine and indole derivatives, the primary areas for investigation for this compound would include anticancer, anti-inflammatory, and antibacterial activities. The following sections detail the experimental protocols for key assays in these areas and present comparative data from related compounds to serve as a benchmark for future studies.
Table 1: Comparative Anticancer Activity of Structurally Related Compounds
| Compound/Scaffold | Cell Line | Assay Type | IC50/Inhibition | Reference |
| 4-chloropyridazinoxyphenyl hybrids | Various Cancer Cell Lines | Growth Inhibition Assay | Varies by cell line and specific hybrid | [2] |
| Indole-penta-heterocycle hybrid (10b) | A549 (Lung Cancer) | Antiproliferative Assay | 12.0 nM | [1] |
| Indole-penta-heterocycle hybrid (10b) | K562 (Leukemia) | Antiproliferative Assay | 10 nM | [1] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathway: PARP-1 Inhibition and Apoptosis Induction
Several pyridazine-based compounds have been investigated as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[2] Inhibition of PARP-1 in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality and cell death. The induction of apoptosis (programmed cell death) is a common mechanism of action for anticancer drugs.
References
- 1. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking Synthetic Routes to 3-(6-chloropyridazin-3-yl)-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(6-chloropyridazin-3-yl)-1H-indole, a heterocyclic compound with potential applications in medicinal chemistry, can be approached through various modern synthetic methodologies. This guide provides a comparative analysis of two prominent synthetic strategies: Palladium-Catalyzed Suzuki Coupling and Direct C-H Arylation. The comparison focuses on key performance indicators such as reaction mechanism, precursor accessibility, and typical reaction conditions, supported by generalized experimental protocols based on analogous transformations.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is contingent on factors including the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. Below is a summary of two viable, yet distinct, palladium-catalyzed approaches to construct the target molecule.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route 1: Suzuki Coupling | Route 2: Direct C-H Arylation |
| Key Transformation | C-C bond formation between a pre-functionalized indole (boronic acid) and a halopyridazine. | Direct C-C bond formation between an unfunctionalized indole C-H bond and a halopyridazine. |
| Primary Reactants | Indole-3-boronic acid and 3,6-dichloropyridazine. | 1H-Indole and 3,6-dichloropyridazine. |
| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃). | Palladium catalyst (e.g., Pd(OAc)₂) with a ligand (e.g., PPh₃) and a base (e.g., K₂CO₃, Cs₂CO₃). |
| Typical Solvents | Dioxane/water, Toluene, DMF. | Toluene, Xylene, DMF. |
| Typical Temperature | 80-120 °C. | 100-150 °C. |
| Reaction Time | 12-24 hours. | 12-48 hours. |
| Advantages | High regioselectivity at the C3 position of the indole. Generally high yields. | Fewer synthetic steps as pre-functionalization of indole is not required. Higher atom economy. |
| Disadvantages | Requires the synthesis of indole-3-boronic acid, adding a step to the overall sequence. | Risk of poor regioselectivity (C2 vs. C3 arylation). May require specific directing groups for high selectivity. Potentially lower yields compared to Suzuki coupling. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via the two proposed routes. These protocols are based on established methods for similar transformations and should be optimized for specific laboratory conditions.
Route 1: Synthesis via Suzuki Coupling
This protocol outlines the palladium-catalyzed Suzuki coupling of indole-3-boronic acid with 3,6-dichloropyridazine.
Materials:
-
Indole-3-boronic acid
-
3,6-Dichloropyridazine
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate, Na₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask, add indole-3-boronic acid (1.0 eq), 3,6-dichloropyridazine (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, [Pd(PPh₃)₄] (0.05 eq).
-
The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added via syringe.
-
The reaction mixture is heated to reflux (approximately 100 °C) and stirred for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Route 2: Synthesis via Direct C-H Arylation
This protocol describes the direct palladium-catalyzed C-H arylation of 1H-indole with 3,6-dichloropyridazine.
Materials:
-
1H-Indole
-
3,6-Dichloropyridazine
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Ligand (e.g., Triphenylphosphine, PPh₃)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a Schlenk tube, combine 1H-indole (1.0 eq), 3,6-dichloropyridazine (1.5 eq), palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and potassium carbonate (2.5 eq).
-
The tube is evacuated and backfilled with an inert gas three times.
-
Anhydrous, degassed solvent (e.g., toluene) is added.
-
The reaction mixture is heated to 120-140 °C and stirred for 24-48 hours. The reaction should be monitored by TLC or GC-MS.
-
After cooling to room temperature, the mixture is filtered through a pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude material is purified by column chromatography on silica gel to afford this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and their logical relationship.
Head-to-Head Comparison of 3-(Pyridazinyl)-1H-indole Analogs in Preclinical Research
In the landscape of contemporary drug discovery, heterocyclic compounds bearing indole and pyridazine scaffolds have garnered significant attention due to their diverse pharmacological activities. This guide presents a comparative analysis of various 3-(pyridazinyl)-1H-indole analogs, summarizing their performance in key preclinical assays. The data herein is compiled from several studies investigating their potential as anti-inflammatory, anticancer, and antibacterial agents.
Comparative Biological Activity
The biological evaluation of several series of 3-(pyridazinyl)-1H-indole analogs has revealed distinct activity profiles depending on the specific substitutions on both the indole and pyridazine rings. The following tables summarize the quantitative data from these studies, offering a head-to-head comparison of their potency.
Anti-inflammatory Activity: Phosphodiesterase 4 (PDE4) Inhibition
A series of pyridazinone derivatives featuring an indole moiety at the 4-position were synthesized and evaluated for their ability to inhibit the PDE4B enzyme, a key target in inflammation. The half-maximal inhibitory concentrations (IC50) for the most active compounds are presented below.
| Compound ID | Indole Substitution | Pyridazinone Substitution | PDE4B Inhibition IC50 (µM)[1] |
| 4aa | H | 6-methyl | 15.3 |
| 4ba | 5-methoxy | 6-methyl | 2.1 |
| 4bc | 5-methoxy | 6-phenyl | 10.2 |
| 4ea | 5-fluoro | 6-methyl | 8.9 |
| 4fa | 5-nitro | 6-methyl | 6.2 |
Anticancer Activity: Cytotoxicity against Human Cancer Cell Lines
Pyridazino[4,5-b]indole derivatives have been investigated for their anticancer potential. The following table details the cytotoxic activity (IC50) of key analogs against the MCF-7 human breast cancer cell line.
| Compound ID | Substitution Pattern | MCF-7 IC50 (µM)[2] |
| 2 | Unsubstituted | 9.43 |
| 10 | Mono-ester | 12.4 |
| 11 | Di-ester | 9.07 |
| 12 | Mono-hydrazide | 4.24 |
| 13 | Di-hydrazide | 5.35 |
| 5-FU | (Reference Drug) | 6.98 |
Antibacterial Activity
The antibacterial efficacy of a series of indolyl-pyridazinone derivatives was assessed against various bacterial strains. The minimal inhibitory concentration (MIC) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.
| Compound ID | Target Bacterium | Minimal Inhibitory Concentration (MIC, µg/mL)[3] |
| 3a | E. coli | >100 |
| 3b | E. coli | 50 |
| 4a | S. aureus | 75 |
| 6a | S. aureus | 25 |
| 6c | B. subtilis | 50 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the data presented above.
Phosphodiesterase 4B (PDE4B) Inhibition Assay[1]
The inhibitory activity of the compounds on the PDE4B enzyme was determined using a non-radioactive method. The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The remaining cAMP is then quantified using a competitive binding assay with a specific antibody. The IC50 values were calculated from the dose-response curves.
Cell Viability (MTT) Assay[2]
The cytotoxicity of the pyridazino[4,5-b]indole derivatives against the MCF-7 cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The absorbance of the resulting formazan product was measured at 570 nm, and the IC50 values were determined by plotting the percentage of cell viability against the compound concentration.
Antibacterial Minimal Inhibitory Concentration (MIC) Assay[3]
The MIC of the indolyl-pyridazinone derivatives was determined using the broth microdilution method. Serial dilutions of the compounds were prepared in a 96-well microtiter plate with the respective bacterial strains in a suitable broth medium. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that inhibited visible bacterial growth.
Visualizing Molecular Pathways and Experimental Processes
To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and workflows.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is a target for some pyridazino[4,5-b]indole analogs.
Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.
This comparative guide provides a snapshot of the therapeutic potential of 3-(pyridazinyl)-1H-indole analogs across different disease areas. The presented data and methodologies serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating further investigation and optimization of this promising class of compounds.
References
- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of hydrazide-based pyridazino[4,5- b ]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02798G [pubs.rsc.org]
- 3. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of 3-(6-chloropyridazin-3-yl)-1H-indole analogs
A comprehensive analysis of the structure-activity relationship (SAR) of 3-(6-chloropyridazin-3-yl)-1H-indole analogs reveals their potential as potent kinase inhibitors, particularly targeting DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A). This guide compares the biological activity of various analogs, details the experimental protocols used for their evaluation, and visualizes the underlying mechanism of action.
Structure-Activity Relationship and Biological Activity
The core scaffold of this compound has been explored for its therapeutic potential, with modifications on both the indole and pyridazine rings leading to significant variations in biological activity. A key study in this area focused on the development of pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as kinase inhibitors.[1]
The general structure involves the fusion of the indole and pyridazine rings, or their close association, to create a planar system that can effectively interact with the ATP-binding pocket of kinases. The chlorine atom on the pyridazine ring is a common feature, often serving as a key interaction point or a synthetic handle for further modifications.
Antiproliferative Activity
Several analogs have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compound 10 , a furan-2-yl substituted pyridazino[4,5-b]indol-4-one, exhibited notable activity against Huh-7, Caco2, and MDA-MB-231 cell lines.[1] This suggests that the planar, electron-rich furan ring contributes favorably to the cytotoxic effects of the molecule.
Kinase Inhibition
The primary mechanism of action for many of these analogs is the inhibition of specific kinases involved in cell signaling pathways. The study of pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs revealed potent and selective inhibition of DYRK1A.[1] DYRK1A is a kinase implicated in neurodegenerative diseases and certain types of cancer.
Notably, both the furan-2-yl substituted compound 10 from the pyridazino[4,5-b]indol-4-one series and the pyridin-4-yl substituted compound 19 from the pyridazin-3(2H)-one series displayed submicromolar IC50 values against DYRK1A.[1] Importantly, these compounds showed no significant activity against other kinases like CDK5/p25, GSK3α/β, and the p110-α isoform of PI3K, indicating a high degree of selectivity.[1]
Quantitative Data Comparison
The following tables summarize the in vitro biological activity of representative this compound analogs.
Table 1: Kinase Inhibitory Activity of Pyridazino[4,5-b]indol-4-one and Pyridazin-3(2H)-one Analogs [1]
| Compound | Target Kinase | IC50 (µM) |
| 10 (furan-2-yl) | DYRK1A | < 1 |
| 19 (pyridin-4-yl) | DYRK1A | < 1 |
| 10 (furan-2-yl) | CDK5/p25 | > 10 |
| 19 (pyridin-4-yl) | CDK5/p25 | > 10 |
| 10 (furan-2-yl) | GSK3α/β | > 10 |
| 19 (pyridin-4-yl) | GSK3α/β | > 10 |
| 10 (furan-2-yl) | PI3K (p110-α) | > 10 |
| 19 (pyridin-4-yl) | PI3K (p110-α) | > 10 |
Table 2: Antiproliferative Activity of Compound 10 [1]
| Cell Line | Cancer Type | IC50 (µM) |
| Huh-7 | Hepatocellular Carcinoma | Data not specified |
| Caco2 | Colorectal Adenocarcinoma | Data not specified |
| MDA-MB-231 | Breast Adenocarcinoma | Data not specified |
Experimental Protocols
The following are the methodologies for the key experiments cited in the evaluation of these analogs.
Kinase Inhibition Assay[1]
The inhibitory activity of the compounds against DYRK1A, CDK5/p25, and GSK3α/β was assessed using a standard kinase assay.
-
Enzyme and Substrate Preparation: Recombinant kinases and their respective substrates were prepared in appropriate assay buffers.
-
Compound Preparation: The test compounds were dissolved in DMSO to create stock solutions, which were then serially diluted to the desired concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP were incubated with the test compounds in a microplate. The reaction was initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as radioactivity (e.g., [γ-33P]ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition was calculated for each compound concentration, and the IC50 value was determined by fitting the data to a dose-response curve.
PI3K Inhibition Assay[1]
The inhibitory activity against the p110-α isoform of PI3K was determined using a lipid kinase assay.
-
Enzyme and Substrate Preparation: Recombinant PI3K (p110-α/p85-α) and the lipid substrate (e.g., phosphatidylinositol) were prepared.
-
Assay Reaction: The enzyme, lipid substrate, and ATP were incubated with the test compounds.
-
Detection: The production of the phosphorylated lipid product (e.g., phosphatidylinositol-3-phosphate) was measured, typically using a luminescence-based assay.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Cell Proliferation Assay[1]
The antiproliferative activity of the compounds was evaluated using a standard cell viability assay.
-
Cell Culture: Cancer cell lines (Huh-7, Caco2, MDA-MB-231) were cultured in appropriate media and conditions.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using a colorimetric assay, such as the MTT or SRB assay. The absorbance, which is proportional to the number of viable cells, was measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated, and the IC50 value (the concentration that inhibits cell growth by 50%) was determined.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action and the general workflow for evaluating these compounds.
Caption: Mechanism of DYRK1A inhibition by this compound analogs.
Caption: General experimental workflow for SAR studies of kinase inhibitors.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(6-chloropyridazin-3-yl)-1H-indole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(6-chloropyridazin-3-yl)-1H-indole, a chlorinated pyridazinyl indole derivative. The following procedures are based on the safety data sheets of structurally similar compounds and are intended to provide essential, immediate safety and logistical information.
Note: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is extrapolated from the SDSs of analogous compounds, including 3-Amino-6-chloropyridazine and various chloropyridazine derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure full compliance with local, regional, and national regulations.
Hazard Profile and Safety Summary
Based on analogous compounds, this compound is anticipated to possess the following hazards. This information is critical for understanding the necessary precautions for its disposal.
| Hazard Classification | Description | GHS H-Statement (Typical for Analogs) |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Acute Toxicity, Dermal | Toxic or harmful in contact with skin. | H311 / H312 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3] | H318 / H319 |
| Acute Toxicity, Inhalation | Harmful if inhaled.[4] | H332 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4] | H335 |
| Aquatic Hazard | Potentially very toxic to aquatic life. | H400 |
Personal Protective Equipment (PPE) Protocol
Prior to handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Nitrile or neoprene gloves. |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary. |
Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or a mixture with other chemicals.
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Halogenated organic compounds often require specific disposal routes.
2. Waste Containment:
-
Primary Container: Place the waste in a chemically compatible, leak-proof container with a secure lid. The original product container is often suitable.
-
Secondary Containment: Place the primary container within a larger, durable secondary container to prevent spills.
3. Labeling:
-
Hazardous Waste Label: Affix a hazardous waste label to the outer container.
-
Complete Information: Clearly write the full chemical name, "this compound," and the approximate quantity. Include the date and any other information required by your institution.
4. Storage:
-
Designated Area: Store the labeled waste container in a designated hazardous waste accumulation area.
-
Storage Conditions: The storage area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
5. Disposal Request:
-
Contact EHS: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department or a licensed chemical waste disposal contractor.
-
Provide Documentation: Have the completed hazardous waste label and any other relevant documentation ready for the disposal personnel.
6. Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Personal Contamination:
-
Seek Medical Attention: In all cases of personal exposure, seek immediate medical attention and provide the SDS of the compound or a similar one if the specific SDS is unavailable.
Disposal Workflow Diagram
Caption: A flowchart illustrating the key steps for the proper disposal of this compound.
Logical Relationship of Safety Precautions
Caption: The relationship between the chemical's hazards and the necessary safety and disposal procedures.
References
Essential Safety and Operational Guide for Handling 3-(6-chloropyridazin-3-yl)-1H-indole
Hazard Summary
While specific toxicological data for 3-(6-chloropyridazin-3-yl)-1H-indole is not available, related chlorinated heterocyclic compounds are known to have potential hazards. Based on analogous compounds, this chemical should be handled as potentially harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[1][2][3][4][5] Compounds with similar structures are also sometimes suspected of causing genetic defects or cancer.[6] Therefore, stringent safety precautions are mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield | EN 166 or equivalent[7] |
| Skin Protection | ||
| Gloves | Double gloving with chemical-resistant gloves (e.g., nitrile) | EN 374[3] |
| Lab Coat/Suit | A dedicated, fully buttoned lab coat. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended. | EN ISO 27065[7] |
| Footwear | Closed-toe shoes | N/A |
| Respiratory Protection | An air-purifying respirator with cartridges for organic vapors and particulates. A full-face respirator is recommended when handling the solid compound or preparing solutions. | NIOSH (US) or EN 149 (EU) approved[8][9] |
Experimental Protocol: Donning and Doffing of Personal Protective Equipment
Objective: To outline the correct procedure for putting on (donning) and taking off (doffing) PPE to minimize the risk of contamination and exposure.
Materials:
-
Chemical safety goggles
-
Face shield
-
Inner and outer pairs of chemical-resistant nitrile gloves
-
Dedicated lab coat or disposable chemical-resistant suit
-
Air-purifying respirator with appropriate cartridges
-
Closed-toe shoes
Procedure:
1. Donning PPE (Putting On)
-
Preparation: Before entering the designated handling area, ensure all necessary PPE is available and has been inspected for any damage. The designated handling area, such as a certified chemical fume hood, should be operational.
-
Footwear: Ensure you are wearing closed-toe shoes.
-
Lab Coat/Suit: Put on the lab coat, ensuring it is fully buttoned, or the chemical-resistant suit.
-
Respirator: Fit the respirator to your face, ensuring a tight seal. Perform a user seal check as per the manufacturer's instructions.
-
Eye and Face Protection: Put on the chemical safety goggles, followed by the face shield.
-
Gloves: Put on the first pair of (inner) nitrile gloves. Pull the cuffs of the lab coat sleeves over the gloves. Put on the second pair of (outer) gloves, pulling the cuffs over the sleeves of the lab coat.
2. Doffing PPE (Taking Off)
-
All doffing procedures should be performed in a designated area to prevent the spread of contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head forward. Place them in a designated area for decontamination.
-
Lab Coat/Suit: Unbutton the lab coat and remove it by rolling it down from the shoulders, turning it inside out. Avoid touching the exterior surface. For a disposable suit, follow the manufacturer's removal instructions. Dispose of it in the appropriate hazardous waste container.
-
Respirator: Remove the respirator from your face.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Handling:
-
All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[6]
-
Use a dedicated spatula and weighing vessel. To prepare solutions, slowly add the solid to the solvent to prevent splashing.[10]
-
Cover the work surface with absorbent, disposable bench paper.[6]
-
Ensure eyewash stations and safety showers are readily accessible.[1][9]
Disposal:
-
All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated bench paper, must be disposed of as hazardous chemical waste.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[11]
-
Do not dispose of this chemical down the drain.[3]
-
Contaminated non-disposable equipment should be thoroughly cleaned with an appropriate solvent within the fume hood. The solvent rinse should be collected and disposed of as hazardous waste.
Visualizations
Caption: Workflow for PPE Selection, Donning, and Doffing.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. watson-int.com [watson-int.com]
- 4. cpachem.com [cpachem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. epfl.ch [epfl.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
